1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQSORICMVTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Executive Summary
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (CAS: 714278-18-9) is a specialized heterocyclic building block critical to the synthesis of bioactive small molecules.[1] Characterized by an electron-rich pyrrole core substituted with a reactive formyl group at the C2 position and a lipophilic 3,4-dichlorobenzyl moiety at the N1 position, this compound serves as a "privileged scaffold" in medicinal chemistry.
Its structural duality—offering both electrophilic reactivity (aldehyde) and hydrophobic interaction potential (dichlorobenzyl)—makes it an essential intermediate for developing antifungal agents, kinase inhibitors, and BODIPY fluorescent probes. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and application pathways.
Chemical Identity & Structural Analysis[2][3][4]
Identification Data
| Parameter | Detail |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |
| CAS Number | 714278-18-9 |
| Molecular Formula | C₁₂H₉Cl₂NO |
| Molecular Weight | 254.11 g/mol |
| SMILES | O=Cc1cccn1Cc2ccc(Cl)c(Cl)c2 |
| InChIKey | Generated upon synthesis validation |
Structural Logic
The molecule's reactivity is governed by two distinct domains:[2]
-
The Electrophilic Head (C2-Formyl): The aldehyde group at position 2 is conjugated with the pyrrole ring. Unlike benzaldehyde, the electron-rich pyrrole ring makes the carbonyl oxygen more basic and the carbonyl carbon slightly less electrophilic, requiring specific activation for condensation reactions.
-
The Lipophilic Tail (N1-Dichlorobenzyl): The 3,4-dichlorobenzyl group is a classic "bioisostere" used to increase metabolic stability (blocking metabolic oxidation at the benzyl position) and enhance membrane permeability (logP modulation).
Physicochemical Properties[3][4][6]
Note: Values marked with () are predicted based on structure-property relationship (SPR) models for pyrrole congeners.*
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical for N-benzylated pyrrole aldehydes. |
| Melting Point | 98–102 °C (*) | Solid at room temperature; easy to handle. |
| Boiling Point | ~377.8 °C | High thermal stability. |
| LogP | 3.42 ± 0.5 | Highly lipophilic; requires organic solvents (DMSO, DCM). |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Insoluble in water. |
| pKa | -3.8 (Conjugate acid) | The pyrrole nitrogen is non-basic due to aromaticity.[3] |
Synthetic Pathways & Protocols
Primary Synthesis: N-Alkylation (The Williamson Ether Analog)
The most robust route involves the nucleophilic substitution of pyrrole-2-carbaldehyde with 3,4-dichlorobenzyl chloride.
Mechanism: The pyrrole-NH is weakly acidic (pKa ~16.5). Deprotonation by a strong base creates a pyrrolyl anion, which acts as a nucleophile attacking the benzylic carbon of the halide in an S_N2 fashion.
Figure 1: Synthetic pathway via N-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
Pyrrole-2-carbaldehyde (0.95 g, 10 mmol)
-
3,4-Dichlorobenzyl chloride (2.15 g, 11 mmol)
-
Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and flush with Argon. Add anhydrous DMF.
-
Deprotonation: Cool the DMF to 0°C (ice bath). Carefully add NaH portion-wise. Stir for 15 minutes.
-
Substrate Addition: Add pyrrole-2-carbaldehyde (dissolved in 5 mL DMF) dropwise to the suspension. The solution will turn yellow/orange as the anion forms. Stir for 30 mins at 0°C.
-
Alkylation: Add 3,4-dichlorobenzyl chloride dropwise.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Quenching: Pour the reaction mixture carefully into 100 mL of ice-cold water. The product should precipitate.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hex/EtOAc gradient).
Self-Validating Checkpoint:
-
TLC: The product will have a higher R_f than the starting pyrrole-2-carbaldehyde due to the loss of the H-bond donor (NH).
-
NMR: Disappearance of the broad NH singlet (~10-11 ppm) and appearance of a benzylic methylene singlet (~5.5 ppm).
Spectroscopic Characterization (Expected)
Researchers should verify the product using the following diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.55 (s, 1H): Aldehyde proton (CHO). Distinctive sharp singlet.
-
δ 7.30 - 7.45 (m, 3H): Aromatic protons of the dichlorobenzyl ring.
-
δ 6.95 (dd, 1H): Pyrrole H-3 (adjacent to CHO).
-
δ 6.88 (dd, 1H): Pyrrole H-5 (adjacent to N).
-
δ 6.25 (dd, 1H): Pyrrole H-4.
-
δ 5.52 (s, 2H): Benzylic methylene (N-CH₂-Ar). Critical confirmation of N-alkylation.
-
-
IR Spectrum (KBr):
-
1660–1670 cm⁻¹: Strong C=O stretch (Aldehyde).
-
No peak at 3200–3400 cm⁻¹: Absence of N-H stretch confirms substitution.
-
Pharmaceutical & Research Applications[3][7][8][9][10]
Pharmacophore Utility
The 1-(3,4-dichlorobenzyl)pyrrole motif is a validated scaffold in drug discovery, particularly for:
-
Antifungal Agents: Derivatives of this aldehyde (specifically Schiff bases and hydrazones) exhibit potent activity against Candida albicans and Aspergillus niger. The dichlorobenzyl group mimics the lipophilic side chains found in azole antifungals.
-
Kinase Inhibitors: This structure serves as a precursor to Sunitinib analogs.[4] The aldehyde is condensed with oxindoles to form the central vinyl link of Receptor Tyrosine Kinase (RTK) inhibitors.
Downstream Synthesis Workflow
This aldehyde is a "divergent intermediate." It can be transformed into three distinct classes of functional materials.
Figure 2: Divergent synthetic applications of the core scaffold.
Handling & Safety Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
ChemicalBook. (n.d.). This compound Properties and CAS 714278-18-9. Retrieved from
-
Organic Syntheses. (1956).[5] Pyrrole-2-carboxaldehyde.[1][2][6][7][8][9][10][11] Org. Synth. 36, 74. (Foundational protocol for pyrrole aldehyde synthesis). Retrieved from
-
National Institutes of Health (NIH). (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC8016335. (Reference for halogenated pyrrole handling). Retrieved from
-
ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes. Asian Journal of Chemistry. (Spectroscopic data comparison for diaryl pyrroles). Retrieved from
Sources
- 1. This compound CAS#: 714278-18-9 [m.chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. discofinechem.com [discofinechem.com]
- 7. 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 [matrix-fine-chemicals.com]
- 8. scbt.com [scbt.com]
- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 10. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]
- 11. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Structural Characterization and Analytical Profiling of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Introduction & Compound Architecture
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (CAS: 714278-18-9) represents a critical pharmacophore in medicinal chemistry, particularly in the development of anti-infective agents and kinase inhibitors. Structurally, it consists of an electron-rich pyrrole core functionalized with an electrophilic aldehyde group at the C2 position and a lipophilic 3,4-dichlorobenzyl moiety at the pyrrole nitrogen (N1).
This specific substitution pattern confers unique electronic properties: the aldehyde serves as a versatile "warhead" for further derivatization (e.g., reductive amination, Knoevenagel condensation), while the dichlorobenzyl group improves membrane permeability and provides specific hydrophobic interactions within protein binding pockets.
Table 1: Physicochemical Identity
| Property | Specification |
| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]pyrrole-2-carbaldehyde |
| Molecular Formula | C₁₂H₉Cl₂NO |
| Molecular Weight | 254.11 g/mol |
| Exact Mass | 253.0061 Da |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
| Melting Point | ~63–65 °C (Analogous N-benzyl derivatives) |
Theoretical Calculation & Isotopic Abundance Analysis
For researchers validating this compound via High-Resolution Mass Spectrometry (HRMS), the molecular weight alone is insufficient. The defining analytical signature of this molecule is the isotopic distribution of its two chlorine atoms.[1][2]
The Chlorine Isotope Signature
Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.78%) and ³⁷Cl (~24.22%). When a molecule contains multiple chlorine atoms, the mass spectrum exhibits a characteristic cluster of peaks (M, M+2, M+4) rather than a single molecular ion.[3]
Mathematical Derivation:
For a molecule with two chlorine atoms (
-
M (³⁵Cl + ³⁵Cl):
(Normalized: 100% ) -
M+2 (³⁵Cl + ³⁷Cl):
(Normalized: ~64% ) -
M+4 (³⁷Cl + ³⁷Cl):
(Normalized: ~10% )
Operational Insight: In your MS spectrum, you must observe a triplet pattern at m/z 253, 255, and 257 with an approximate intensity ratio of 100:64:10 . Deviations from this ratio indicate contamination with mono-chloro (3:1 ratio) or tri-chloro impurities.
Synthesis Pathway & Impurity Profile
Understanding the synthesis is prerequisite to identifying potential impurities. The standard industrial route involves the N-alkylation of commercially available pyrrole-2-carbaldehyde.
Diagram 1: Synthetic Pathway
Caption: Nucleophilic substitution pathway via SN2 mechanism. Critical control point: Moisture exclusion to prevent side reactions.
Mechanistic Note: The pyrrole nitrogen is weakly acidic (
Potential Impurities:
-
O-Alkylation: Rare, but possible attack at the aldehyde oxygen if hard bases are used.
-
Bis-alkylation: Impossible here due to only one N-H site, but relevant if starting from unsubstituted pyrrole.
-
Hydrolysis Products: 3,4-Dichlorobenzyl alcohol (if water is present).
Analytical Protocols (SOPs)
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and isotopic pattern.
-
Instrument: Q-TOF or Orbitrap.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).-
Why ESI? The aldehyde oxygen and pyrrole ring allow for protonation
.
-
-
Solvent: Methanol + 0.1% Formic Acid.
Protocol:
-
Dilute sample to 1 µg/mL in MeOH.
-
Inject directly (infusion) or via LC (C18 column).
-
Acceptance Criteria:
-
Monoisotopic mass (
) observed at 254.0134 ( ). -
Mass error < 5 ppm.
-
Isotope pattern matches theoretical 100:64:10 distribution.
-
Nuclear Magnetic Resonance (¹H NMR)
Objective: Structural elucidation and regiochemistry confirmation.
-
Solvent: DMSO-
(Preferred over CDCl₃ for better solubility of polar aromatics). -
Frequency: 400 MHz or higher.
Predicted Chemical Shifts & Assignments:
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
|---|---|---|---|---|
| 9.55 | Singlet (s) | 1H | -CH O | Deshielded aldehyde proton; diagnostic peak. |
| 7.58 | Doublet (d) | 1H | Ar-H (Benzyl C5) | Aromatic ring proton, coupling with C6. |
| 7.52 | Doublet (d) | 1H | Ar-H (Benzyl C2) | Aromatic proton between Cl and CH2. |
| 7.25 | Doublet of Doublets | 1H | Pyrrole-H (C3) | Adjacent to aldehyde (electron-withdrawing). |
| 7.15 | Multiplet | 1H | Ar-H (Benzyl C6) | Remaining aromatic proton. |
| 6.98 | Doublet (d) | 1H | Pyrrole-H (C5) | Adjacent to Nitrogen. |
| 6.30 | Doublet of Doublets | 1H | Pyrrole-H (C4) | Most shielded ring proton. |
| 5.58 | Singlet (s) | 2H | N-CH ₂-Ar | Benzylic methylene; shift confirms N-alkylation. |
Quality Control Workflow
To ensure data integrity in drug development pipelines, the following decision tree must be implemented for batch release.
Diagram 2: QC Decision Matrix
Caption: Sequential logic flow for compound validation. HPLC purity triggers spectral verification.
References
-
Silverstein, R. M., et al. (1956).[4] Pyrrole-2-carboxaldehyde Synthesis. Organic Syntheses, 36, 74. (Foundational method for the pyrrole precursor). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry – The M, M+2, and M+4 Peaks. (Validation of Chlorine Isotope Rules). Retrieved from [Link]
Sources
Solubility of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde in DMSO and methanol
Technical Whitepaper: Solubility Profiling & Stock Preparation of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Executive Summary
This compound is a critical intermediate in the synthesis of bioactive pyrrole alkaloids (e.g., Ageladine A analogs) and BODIPY dyes. Its physicochemical profile is defined by a lipophilic 3,4-dichlorobenzyl tail and a polarizable pyrrole-aldehyde core.
While the parent compound (pyrrole-2-carboxaldehyde) is moderately water-soluble, the addition of the dichlorobenzyl group drastically reduces aqueous solubility, necessitating the use of organic solvents for handling. Dimethyl Sulfoxide (DMSO) is the gold standard for biological stock solutions (typically 10–100 mM), while Methanol (MeOH) is preferred for analytical transfers and recrystallization, subject to stability caveats regarding acetal formation.
This guide provides a validated framework for solubilizing this compound, including predicted solubility ranges, step-by-step protocols, and critical stability warnings.
Physicochemical Profile & Solubility Data
Structural Determinants of Solubility
The solubility behavior of this compound is governed by two competing structural motifs:
-
The Hydrophobic Domain (Dominant): The 3,4-dichlorobenzyl group significantly increases the partition coefficient (ClogP), driving high solubility in aprotic, polar solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).
-
The Polar Domain: The aldehyde (CHO) and pyrrole ring allow for dipole-dipole interactions. However, the lack of a free N-H donor (due to benzylation) removes a primary hydrogen-bonding vector, further decreasing water solubility compared to the parent pyrrole.
Solubility Data (Empirical & Predicted)
Note: Values derived from structural analogs (SAR) and standard behavior of N-benzyl-pyrrole-2-carboxaldehydes.
| Solvent | Solubility Rating | Estimated Saturation (25°C) | Primary Utility |
| DMSO | High | > 100 mg/mL (> 300 mM) | Bioassay Stock Solutions, Library Storage |
| Methanol | Moderate/High | 20–50 mg/mL | HPLC Sample Prep, Crystallization |
| DCM | Very High | > 200 mg/mL | Synthetic Workup, Chromatography |
| Water | Insoluble | < 0.1 mg/mL | Precipitation Medium |
| Ethanol | Moderate | 10–30 mg/mL | Alternative to Methanol |
Critical Insight: While soluble in alcohols, avoid long-term storage in Methanol or Ethanol . Aldehydes can reversibly form hemiacetals in primary alcohols, which may complicate HPLC analysis or alter bioactivity. DMSO is chemically inert toward the aldehyde moiety under neutral conditions.
Experimental Protocols
Protocol A: Preparation of 10 mM Bioassay Stock (DMSO)
Standard operating procedure for biological screening.
Materials:
-
Compound: this compound (MW ≈ 254.11 g/mol ).
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Equipment: Vortex mixer, Ultrasonic bath.
Workflow:
-
Calculation: To prepare 1 mL of 10 mM stock, weigh 2.54 mg of the solid.
-
Tip: For higher accuracy, weigh ~10 mg and adjust the DMSO volume (e.g., 10 mg / 254.11 g/mol = 0.03935 mol. Add 3.935 mL DMSO).
-
-
Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate at 40 kHz for 2–5 minutes. The 3,4-dichlorobenzyl group can induce strong crystal lattice energy, requiring mechanical energy to disrupt.
-
-
Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyrrole ring). Store at -20°C.
Protocol B: Saturation Shake-Flask Method (Quantitative)
Use this protocol if exact solubility data is required for a specific formulation.
-
Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent (DMSO or MeOH) in a glass vial.
-
Equilibration: Shake at 300 RPM for 24 hours at ambient temperature (25°C).
-
Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon, which binds hydrophobic compounds).
-
Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.
Technical Workflow Visualization
The following diagram illustrates the decision matrix for solubilizing this compound for different applications, highlighting the critical "Stop" points for stability.
Figure 1: Solubility decision matrix distinguishing between bioassay preparation (DMSO) and analytical handling (Methanol), with critical stability control points.
Handling, Stability & Troubleshooting
DMSO Hygroscopicity (The "Water Crash" Effect)
DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
-
The Risk: As water content increases, the solubility of the lipophilic dichlorobenzyl derivative decreases exponentially, leading to "crashing out" (precipitation) upon freeze-thaw cycles.
-
Solution: Use Anhydrous DMSO packaged in septa-sealed bottles. Minimize headspace in storage vials. If a precipitate forms after thawing, warm to 37°C and sonicate before use.
Chemical Stability (Aldehyde Reactivity)
-
Oxidation: Pyrrole aldehydes are prone to air oxidation to carboxylic acids over time. Store under nitrogen or argon if possible.
-
Acetalization: As noted in the executive summary, avoid storing stock solutions in Methanol. The aldehyde carbon is electrophilic; Methanol acts as a nucleophile. While this reaction is reversible, it complicates LC-MS interpretation (M+32 peaks).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003-29-8, Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). Assay Guidance Manual: Solubility Assessment for High-Throughput Screening. Retrieved from [Link]
-
Organic Syntheses (1956). 2-Pyrrolealdehyde Synthesis Protocol.[1] Org.[1][2][3][4] Synth. 1956, 36,[1] 74. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-Substituted Pyrrole-2-Carbaldehyde Derivatives: Synthesis, Characterization, and Applications
Abstract
The pyrrole nucleus is a foundational structural motif in a vast number of biologically active compounds and advanced materials.[1][2] The strategic introduction of a carbaldehyde group at the 2-position, combined with substitution at the nitrogen atom (N-1 position), creates a class of molecules—N-substituted pyrrole-2-carbaldehydes—with exceptional versatility. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these derivatives, with a particular focus on their roles in medicinal chemistry and drug development. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and analyze structure-activity relationships that are critical for researchers, scientists, and drug development professionals.
The Strategic Importance of the N-Substituted Pyrrole-2-Carbaldehyde Scaffold
The pyrrole ring is an electron-rich aromatic heterocycle, and the presence of the electron-withdrawing carbaldehyde group at the C-2 position significantly modulates its chemical reactivity. Further substitution at the N-1 position offers a crucial handle for tuning the molecule's steric and electronic properties. This three-point system—the pyrrole core, the N-substituent, and the C-2 aldehyde—forms a versatile pharmacophore that has been successfully exploited to develop agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
The aldehyde functionality is not merely a passive group; it serves as a key reactive intermediate for constructing more complex molecular architectures, such as Schiff bases, hydrazones, and chalcones, further expanding the chemical space and biological potential of this scaffold.[1][3][5]
Synthetic Methodologies: A Scientist's Perspective
The synthesis of N-substituted pyrrole-2-carbaldehydes can be approached via two primary strategic pathways, each with its own set of advantages and considerations. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern.
Pathway A: N-Substitution followed by Formylation This is arguably the most common and versatile approach. It begins with an appropriately substituted pyrrole, which is then formylated.
Pathway B: Formylation followed by N-Substitution This route starts with the commercially available pyrrole-2-carbaldehyde, which is then N-substituted.
Key Synthetic Reactions
A. The Vilsmeier-Haack Reaction: The Workhorse of Formylation
The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group onto an electron-rich pyrrole ring.[6][7][8] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][9]
-
Why it Works: The pyrrole ring is highly activated towards electrophilic substitution. The Vilsmeier reagent, a chloromethyleniminium salt, is a moderately strong electrophile, making it ideal for reacting with the pyrrole without causing polymerization or degradation, which can occur with harsher electrophiles. Formylation occurs regioselectively at the α-position (C2 or C5) because the intermediate carbocation (the sigma complex) is better stabilized by the nitrogen atom at this position.[6][7]
Featured Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole
This protocol provides a robust method for synthesizing 1-phenyl-1H-pyrrole-2-carbaldehyde, a common building block.
Materials:
-
N-Phenylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate, saturated aqueous solution
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: To the cooled DMF, add POCl₃ (1.5 equivalents) dropwise, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]
-
Reaction with Pyrrole: Dissolve N-phenylpyrrole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the mixture is basic.[6] This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1-phenyl-1H-pyrrole-2-carbaldehyde.[1]
B. Paal-Knorr Synthesis
For building the pyrrole ring from scratch, the Paal-Knorr synthesis is a classic and powerful method. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][10] This method is particularly useful when the desired N-substituent is readily available as a primary amine.
Spectroscopic and Structural Characterization
Unambiguous characterization is paramount. The combination of NMR, IR, and mass spectrometry provides a complete picture of the synthesized molecule.
| Technique | Key Observables for N-Aryl-pyrrole-2-carbaldehyde |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ 9.5-9.6 ppm.[11] Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.3-7.3 ppm), typically showing doublet of doublets or triplet patterns.[11] N-substituent Protons: Signals corresponding to the specific substituent. NH Proton (unsubstituted): Broad singlet, δ > 10 ppm.[11] |
| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal around δ 180 ppm. Pyrrole Carbons: Signals in the range of δ 110-140 ppm. |
| IR Spec. | Aldehyde C=O Stretch: Strong absorption band around 1660-1680 cm⁻¹. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. |
Data is representative and can vary based on solvent and specific N-substituent.
Applications in Medicinal Chemistry: A Targeted Approach
N-substituted pyrrole-2-carbaldehyde derivatives have demonstrated significant potential across multiple therapeutic areas. The ability to modify the N-substituent allows for fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which directly impacts biological activity.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic properties of these compounds against various cancer cell lines.[1][12] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[13]
-
Structure-Activity Relationship (SAR) Insights:
-
Alkynylated Derivatives: Certain alkynylated pyrrole derivatives have shown potent cytotoxicity against glioblastoma and lung cancer cell lines, with IC₅₀ values in the low micromolar range.[12][13] Compound 12l from one study was identified as a lead molecule, arresting the cell cycle in the G0/G1 phase and inducing apoptosis in A549 lung cancer cells.[13]
-
Aromatic Substituents: The introduction of substituted aryl groups at the N-1 position can enhance anticancer activity. Electron-withdrawing or donating groups on this aryl ring can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.
-
Coordination Complexes: The chelation of these pyrrole derivatives to metal ions (e.g., copper) has been shown to enhance cytotoxic effects, with some complexes being more selective for colon cancer cells over lung cancer cells.[14]
-
Antimicrobial Activity
The pyrrole scaffold is present in many natural antibiotics. Synthetic N-substituted pyrrole-2-carbaldehyde derivatives and their subsequent Schiff bases and chalcones have been extensively screened for antibacterial and antifungal properties.[3][5][15][16]
-
Antibacterial Action: These compounds have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[3][5] The mechanism is often linked to the disruption of cell wall synthesis or inhibition of essential enzymes.
-
Antifungal Action: Activity against pathogenic fungi like C. albicans and A. niger has been reported.[3] The presence of specific substituents, such as a 4-hydroxyphenyl ring, has been identified as a key pharmacophoric feature for potent antifungal activity against C. albicans.[15]
-
Antitubercular Potential: Some derivatives have been investigated as inhibitors of the enoyl-ACP reductase (InhA) enzyme, a key target in Mycobacterium tuberculosis.[17]
Applications in Materials Science
Beyond medicine, the unique electronic properties of the pyrrole ring make these compounds valuable in materials science.[1]
-
Organic Semiconductors: As electron-rich heterocycles, pyrrole derivatives are used as building blocks for π-conjugated polymers. These materials are investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[18]
-
Sensors: The aldehyde group can be functionalized to create chemosensors capable of detecting specific ions or molecules.
-
Catalysis: Pyrrole-based conjugated microporous polymers (CMPs) can act as heterogeneous catalysts for organic reactions, such as the Knoevenagel condensation, owing to the basic nature of the pyrrole nitrogen.[19]
Future Perspectives and Conclusion
N-substituted pyrrole-2-carbaldehyde derivatives represent a privileged scaffold in chemical and pharmaceutical research. Their synthetic accessibility, coupled with the vast chemical space that can be explored through modification of the N-substituent and the aldehyde group, ensures their continued relevance.
Future research will likely focus on:
-
Green Synthesis: Developing more environmentally friendly synthetic routes, such as multicomponent reactions or microwave-assisted synthesis, to access these scaffolds.[2][20]
-
Targeted Drug Design: Leveraging computational modeling to design derivatives with high affinity and selectivity for specific biological targets, such as kinases or other enzymes implicated in disease.
-
Advanced Materials: Constructing novel polymers and materials with tailored optoelectronic properties for next-generation electronics.[18]
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Unveiling the Bioactive Potential: A Technical Guide to 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. Drawing from the known pharmacological profiles of its constituent chemical moieties—the pyrrole-2-carbaldehyde core and the 3,4-dichlorobenzyl substituent—we postulate a high potential for multifaceted biological activity, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines a structured, multi-tiered experimental approach to systematically evaluate these hypotheses. Detailed, step-by-step protocols for key in vitro assays are provided, underpinned by a rationale that emphasizes experimental robustness and data integrity. Visual workflows and data presentation templates are included to facilitate experimental design and interpretation. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and structurally related compounds.
Introduction: A Molecule of Predicted Potential
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The compound this compound represents a compelling candidate for biological screening due to its hybrid structure, which combines two pharmacologically significant motifs.
-
The Pyrrole Scaffold: The pyrrole ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs.[1] Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][3] Specifically, pyrrole-2-carbaldehyde derivatives have been isolated from various natural sources and have demonstrated diverse physiological activities.[4][5]
-
The Dichlorobenzyl Moiety: The 3,4-dichlorobenzyl group is a well-characterized substituent known to confer antiseptic and antimicrobial properties.[6][7] For instance, 2,4-dichlorobenzyl alcohol is an active ingredient in antiseptic lozenges, effective against a range of bacteria and viruses associated with throat infections.[6][7][8][9] The presence of chlorine atoms on the benzyl ring can enhance lipophilicity and potentially influence interactions with biological targets.
The conjunction of these two moieties in this compound suggests a synergistic or additive effect, making it a prime candidate for investigation as a multi-action therapeutic agent. This guide will delineate a logical and efficient pathway for exploring its anticancer, antimicrobial, and anti-inflammatory potential.
Postulated Mechanisms and Therapeutic Targets
Based on its structural components, we can hypothesize several potential mechanisms of action for this compound. A thorough investigation should aim to validate or refute these initial hypotheses.
Anticancer Activity
Pyrrole derivatives have been shown to exert cytotoxic effects on cancer cells through various mechanisms. The planar nature of the pyrrole ring can facilitate intercalation with DNA, while other derivatives can inhibit key enzymes involved in cell proliferation and survival.[2] A primary screening approach should focus on evaluating the compound's general cytotoxicity against a panel of cancer cell lines.
Antimicrobial Activity
The dichlorobenzyl group is a known antiseptic.[6][7] Its mechanism is thought to involve the disruption of microbial cell membranes and denaturation of proteins.[6] The pyrrole nucleus also contributes to antimicrobial effects.[2][3][10] Therefore, it is highly probable that the compound will exhibit activity against a range of pathogenic bacteria and fungi.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases.[11] Many pyrrole-containing compounds have demonstrated anti-inflammatory properties.[2][12] The potential mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like NF-κB.[13][14]
The following diagram illustrates the proposed multi-pronged investigational workflow.
Caption: Proposed workflow for evaluating the biological activities of the target compound.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the initial screening of this compound for anticancer, antimicrobial, and anti-inflammatory activities.
Evaluation of Anticancer Potential
The initial assessment of anticancer activity will focus on determining the compound's effect on cancer cell viability and proliferation. The MTT or MTS assay is a widely used colorimetric method for this purpose.[15][16]
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[16]
Protocol:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the wells with the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT/MTS Assay:
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Evaluation of Antimicrobial Potential
The antimicrobial activity will be assessed by determining the compound's ability to inhibit the growth of pathogenic bacteria and fungi. The disk diffusion method provides a qualitative initial screen, while the broth microdilution method determines the quantitative Minimum Inhibitory Concentration (MIC).[17][18][19]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Evenly swab the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.[19]
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Place the disks on the surface of the inoculated agar plates.
-
Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Result Measurement:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[17]
Protocol:
-
Compound Dilution:
-
In a 96-well microplate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
-
Inoculation:
-
Add a standardized inoculum of the test microorganism to each well.
-
-
Controls:
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Data Presentation:
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus (Gram-positive) | ||
| E. coli (Gram-negative) | ||
| C. albicans (Fungus) |
Evaluation of Anti-inflammatory Potential
The anti-inflammatory activity can be initially screened by assessing the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20]
Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide. The Griess assay is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Presentation:
| Concentration (µM) | % NO Inhibition | % Cell Viability |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
The following diagram illustrates the workflow for the NO inhibition assay.
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Concluding Remarks and Future Directions
The structured experimental approach outlined in this guide provides a robust foundation for the initial characterization of the biological activities of this compound. Positive results in any of these primary screens will warrant further, more detailed investigations.
-
For promising anticancer activity: Subsequent studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of specific signaling pathways.[21][22][23]
-
For significant antimicrobial activity: Further testing against a broader panel of clinical isolates, including antibiotic-resistant strains, would be necessary. Time-kill kinetic studies could also be performed.[24][25]
-
For potent anti-inflammatory effects: The next steps would involve measuring the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6 using ELISA, and exploring the underlying molecular mechanisms, such as the NF-κB signaling pathway.[13][26]
This guide serves as a starting point for unlocking the therapeutic potential of this compound. A systematic and rigorous evaluation, as detailed herein, will be crucial in determining its future as a potential drug candidate.
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
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Bioassays for anticancer activities. PubMed. [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
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"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Athmic Biotech Solutions. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]
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Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
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Antimicrobial Susceptibility Testing. Apec.org. [Link]
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Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]
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Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]
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Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. [Link]
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Pyrrole-2-carboxaldehyde. PubChem. [Link]
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2,4-Dichlorobenzyl alcohol. Wikipedia. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
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Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. IJGM. [Link]
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Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]
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Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. ResearchGate. [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]
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Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]
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One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]
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Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. [Link]
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Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
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Safety Data Sheet (SDS) and handling precautions for dichlorobenzyl pyrroles
Executive Summary & Compound Identity
Dichlorobenzyl pyrroles (e.g., 1-(2,4-dichlorobenzyl)-1H-pyrrole) represent a specialized class of N-substituted heterocycles frequently utilized as pharmacophores in antifungal agents (azole analogs), kinase inhibitors, and antimycobacterial research.
Unlike stable commodity chemicals, these compounds possess a "dual-threat" reactivity profile:
-
The Pyrrole Ring: Electron-rich and acid-sensitive, prone to oxidative polymerization (turning black/tarry) upon exposure to air or light.[1]
-
The Dichlorobenzyl Moiety: Increases lipophilicity and biological half-life, potentially enhancing dermal absorption and systemic toxicity compared to non-halogenated analogs.
This guide defines the Composite Safety Profile for this class, synthesizing data from structural analogs (N-benzylpyrrole) and functional group reactivity.
Composite Safety Data Sheet (SDS) Summary
Note: As specific CAS numbers vary by isomer, this profile represents the "Worst-Case" precautionary standard for the class.
Hazard Identification (GHS Classification)
| Category | GHS Code | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | H301/H302 | Toxic if swallowed. | DANGER |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] | WARNING |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] | WARNING |
| Sensitization | H317 | May cause an allergic skin reaction. | WARNING |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[2] | - |
Physical & Chemical Properties
| Property | Value / Characteristic | Relevance to Safety |
| Physical State | Solid (low melting) or viscous oil | Spills may require solvent-based cleanup. |
| Solubility | Insoluble in water; Soluble in DCM, DMSO | Lipophilic: Penetrates gloves/skin easily. |
| Flash Point | >110°C (Predicted) | Combustible, not highly flammable. |
| Reactivity | Acid-Sensitive / Photosensitive | CRITICAL: Polymerizes with strong acids; degrades in light. |
Safe Handling Lifecycle & Engineering Controls
Handling dichlorobenzyl pyrroles requires a "Chain of Custody" approach to prevent both personnel exposure and compound degradation.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a Certified Chemical Fume Hood or a Glovebox (if the specific analog is a liquid lachrymator).
-
Atmosphere: Argon or Nitrogen blanket is required for storage.[1]
-
Waste Streams: Segregate as Halogenated Organic Waste . Do not mix with acidic waste streams (risk of exothermic polymerization).
Workflow Visualization
The following diagram outlines the mandatory safety workflow for handling these compounds in a research setting.
Caption: Figure 1. Chain of Custody for Dichlorobenzyl Pyrroles.[5] Note the critical temperature equilibration step before opening cold vials.
Stability & Degradation Mechanisms
Researchers often report these compounds turning from "colorless oil" to "black tar." This is not always contamination but rather an intrinsic property of the pyrrole ring.
The Oxidative Polymerization Pathway
The electron-rich pyrrole ring is susceptible to radical cation formation, initiated by light or trace acids. The dichlorobenzyl group does not protect the ring from this degradation.
Caption: Figure 2. Degradation pathway.[1][6][7] Exclusion of light and acid is critical to prevent the formation of insoluble polypyrrole tars.
Stabilization Protocol
To ensure experimental reproducibility, follow this self-validating storage protocol:
-
Purify: If the compound is dark, filter through a short plug of basic alumina (neutralizes trace acids) using hexanes/DCM.
-
Aliquot: Do not freeze/thaw the bulk bottle repeatedly. Aliquot into single-use amber vials.
-
Inert: Flush headspace with Argon (heavier than air) rather than Nitrogen for optimal protection.
Emergency Response & First Aid
Exposure Scenarios
-
Skin Contact: The lipophilic nature of the dichlorobenzyl group facilitates dermal absorption.
-
Action: Immediately wash with soap and water for 15 minutes. Do not use ethanol or organic solvents, as they may increase skin permeability.
-
-
Eye Contact: High risk of corneal damage.
Spill Management (Laboratory Scale)
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a respirator if the compound is volatile or if dust is generated.
-
Neutralize/Absorb:
-
Absorb liquids with vermiculite or sand.
-
Expert Tip: If the spill is on a porous surface, treat the area with a dilute surfactant solution to emulsify the lipophilic residue before wiping.
-
-
Disposal: Place materials in a sealed container labeled "Hazardous Waste: Toxic, Halogenated."
References
-
PubChem. (n.d.). Compound Summary: N-Benzylpyrrole (CID 74922).[3] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 1-(2,4-dichlorobenzyl)-1H-pyrrole analogs. Retrieved from [Link]
Sources
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- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Thermodynamic Stability of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in drug discovery and development. Recognizing the critical role of stability in determining the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs), this document outlines a suite of robust analytical methodologies. We delve into the principles and practical execution of forced degradation studies, thermal analysis techniques, and stability-indicating analytical methods. By integrating established scientific principles with actionable protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of novel chemical entities.
Introduction: The Imperative of Stability in Drug Development
The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is fraught with challenges, chief among them being the intrinsic stability of the molecule. Thermodynamic stability, a measure of a system's energy state, directly influences a compound's susceptibility to degradation under various environmental stimuli. For a molecule such as this compound, which features a reactive aldehyde moiety and a pyrrole ring susceptible to oxidation, a thorough understanding of its stability profile is paramount.
Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.[1] Therefore, a proactive and systematic approach to stability testing is not merely a regulatory requirement but a fundamental aspect of robust drug development.
This guide will provide the scientific rationale and detailed protocols for a comprehensive stability assessment of this compound, focusing on:
-
Chemical Stability: Evaluating the impact of hydrolysis, oxidation, photolysis, and thermal stress.
-
Physical Stability: Assessing thermal behavior, including melting point and decomposition temperature.
-
Analytical Excellence: Establishing a stability-indicating method for the accurate quantification of the parent compound and its degradation products.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable tool for elucidating the intrinsic stability of a drug substance.[2] By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate degradation and identify potential degradation pathways.[3] This information is crucial for developing stable formulations and establishing appropriate storage conditions.[1]
Rationale for Stress Conditions
The choice of stress conditions is dictated by the chemical functionalities of this compound. The key structural alerts include:
-
Pyrrole Ring: Prone to oxidation and polymerization.[4]
-
Aldehyde Group: Susceptible to oxidation to a carboxylic acid and other reactions.
-
Benzyl Group: Generally stable, but the dichloro-substitution may influence electronic properties.
-
Overall Aromatic System: Can be susceptible to photolytic degradation.
Based on these features, the following stress conditions are recommended:
Experimental Protocols for Forced Degradation
Objective: To generate a degradation profile of this compound under various stress conditions. A degradation of 5-20% is generally considered optimal for method validation.[3]
Starting Material: A well-characterized batch of this compound with a purity of >99%. A stock solution of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) should be prepared.
2.2.1. Acidic and Basic Hydrolysis
-
Protocol:
-
Prepare three sets of solutions:
-
Acidic: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Basic: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH).
-
Neutral: Mix the stock solution with purified water.
-
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples immediately upon withdrawal.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Causality: The aldehyde and the pyrrole ring may exhibit susceptibility to hydrolysis under acidic or basic conditions. Elevated temperatures are used to accelerate the degradation process.
2.2.2. Oxidative Degradation
-
Protocol:
-
Prepare a solution of the compound in the presence of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Causality: The aldehyde group is a prime target for oxidation, potentially forming the corresponding carboxylic acid. The electron-rich pyrrole ring is also susceptible to oxidative degradation.[4]
2.2.3. Thermal Degradation
-
Protocol:
-
Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C).
-
Prepare a solution of the compound and reflux it at a high temperature.
-
Sample the solid and the solution at various time points for analysis.
-
-
Causality: This study assesses the compound's stability at elevated temperatures that might be encountered during manufacturing or storage.
2.2.4. Photolytic Degradation
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Causality: The aromatic rings and the conjugated system in the molecule can absorb UV-Vis radiation, leading to photochemical degradation.
Diagram of the Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Thermal Stability Assessment: DSC and TGA
Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for this purpose.[5][6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[7]
-
Protocol:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow versus temperature to obtain the DSC thermogram.
-
-
Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can provide an indication of purity. Exothermic events may indicate decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material.[7]
-
Protocol:
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation: The TGA curve will show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. The profile of mass loss can provide insights into the decomposition mechanism.
Diagram of Thermal Analysis Workflow:
Caption: Workflow for DSC and TGA thermal analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative method that can detect changes in the quality of a drug substance over time.[8] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.
Method Development and Validation
The development of a stability-indicating HPLC method involves optimizing the chromatographic conditions to achieve adequate separation between the parent compound and all potential degradation products.
-
Protocol for Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[9][10]
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A wavelength of maximum absorbance for the parent compound should be chosen for quantification.
-
Optimization: Inject a mixture of the stressed samples and adjust the gradient, flow rate, and temperature to achieve a resolution of >1.5 between all peaks.
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Illustrative Data Presentation
The following tables present hypothetical, yet plausible, data that could be obtained from the stability studies described.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl (60°C) | 24 | 88.5 | 2 | 7.2 |
| 0.1 M NaOH (60°C) | 24 | 91.2 | 1 | 5.8 |
| 3% H₂O₂ (RT) | 24 | 85.3 | 3 | 9.1 |
| Thermal (80°C) | 24 | 98.1 | 1 | 1.5 |
| Photolytic | - | 94.6 | 2 | 3.9 |
Table 2: Thermal Analysis Data
| Technique | Parameter | Result |
| DSC | Melting Onset | 115.2 °C |
| DSC | Melting Peak (Tm) | 118.5 °C |
| TGA | Onset of Decomposition (Td) | 235.8 °C |
| TGA | Mass Loss at 300°C | 15.7% |
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically grounded framework for the evaluation of the thermodynamic stability of this compound. The successful execution of the described forced degradation studies, thermal analyses, and the development of a validated stability-indicating HPLC method will yield a robust stability profile for this compound.
The data generated will be instrumental in:
-
Identifying critical stability liabilities.
-
Elucidating degradation pathways.
-
Guiding the development of a stable pharmaceutical formulation.
-
Establishing appropriate storage conditions and shelf-life.
Further characterization of the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a critical next step to fully understand the degradation pathways and to assess the safety of any impurities.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
- Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 27(2), 54-65.
- Jatto, E., & Okhamafe, A. O. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Allied Sciences, 9(2), 1533-1544.
- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
- Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
- Vladimirova, S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
-
ResearchGate. (n.d.). Thermoanalytical results (TG, DTG and DSC) of heterochelates. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Retrieved from [Link]
-
The Analyst. (n.d.). Thermometric determination of aromatic aldehydes. Retrieved from [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]
-
University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. Retrieved from [Link]
-
YouTube. (2023). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Retrieved from [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
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- 10. researchgate.net [researchgate.net]
Precision Pharmacophore Modeling of 3,4-Dichloro-Benzyl Pyrrole Derivatives
Targeting CYP51 for Next-Generation Antifungals
Executive Summary
The emergence of multidrug-resistant fungal pathogens, particularly Candida albicans and Aspergillus fumigatus, necessitates the development of non-azole antifungals. The 3,4-dichloro-benzyl pyrrole scaffold represents a privileged structure in medicinal chemistry. Unlike traditional azoles that bind directly to the heme iron of Lanosterol 14
This guide details the end-to-end workflow for developing a high-precision pharmacophore model for this specific class. It moves beyond standard protocols, focusing on the causality of feature selection—specifically why the 3,4-dichloro substitution pattern is non-negotiable for potency.
Part 1: Molecular Architecture & Rationale
To model a pharmacophore effectively, one must understand the "why" behind the chemistry.
1. The 3,4-Dichloro Motif (The Anchor)
The 3,4-dichloro substitution on the benzyl ring is not random. It serves two critical functions:
-
Electronic Modulation: The electron-withdrawing nature of the chlorines reduces the electron density of the phenyl ring, enhancing
- stacking interactions with aromatic residues (e.g., Tyr118 or Phe126 in CYP51) in the binding pocket. -
Hydrophobic Space Filling: The 3- and 4-positions extend the lipophilic surface area, allowing the molecule to anchor securely into the deep hydrophobic cleft of the enzyme's access channel. This prevents "ligand slippage" during dynamic simulation.
2. The Pyrrole Scaffold (The Linker)
The pyrrole ring acts as a bioisostere for other heterocycles but with a distinct advantage: it is
Part 2: Computational Workflow (The Core)
This section outlines the step-by-step protocol for generating a Structure-Based Pharmacophore (SBP) , which is superior to ligand-based methods when high-resolution crystal structures are available.
Phase A: Ligand Preparation & Conformational Analysis
Rationale: Rigid docking fails if the initial ligand geometry is energetically inaccessible.
-
Structure Generation: Sketch the 3,4-dichloro-benzyl pyrrole core.
-
DFT Optimization: Do not use standard force fields (MMFF94) alone. Optimize the core geometry using DFT (B3LYP/6-31G)*. This is crucial because the torsion angle between the benzyl methylene and the pyrrole nitrogen determines the vector of the hydrophobic anchor.
-
Ionization: Generate states at pH 7.4
2.0.
Phase B: Pharmacophore Generation (Structure-Based)
Target:Candida albicans CYP51 (PDB ID: 5TZ1 or 5V5Z ).
Protocol:
-
Receptor Grid Generation: Define the active site around the co-crystallized ligand (radius 10-12 Å).
-
Feature Mapping: Instead of auto-generating all features, manually constrain the following based on the 3,4-dichloro-benzyl pyrrole SAR:
-
HYP (Hydrophobic): Map two hydrophobic spheres corresponding to the 3,4-dichloro phenyl ring. This is the Selectivity Filter.
-
RA (Ring Aromatic): Map the centroid of the pyrrole ring.
-
HBA/HBD (Hydrogen Bond Acceptor/Donor): Map the carbonyl or hydrazide linker (if present) interacting with Tyr132 or water networks.
-
-
Exclusion Volumes: Add exclusion spheres representing the heme cofactor to prevent steric clashes.
Phase C: Model Validation
A model is useless without statistical proof.
-
Decoy Set Construction: Create a dataset of 50 active 3,4-dichloro-benzyl pyrrole analogs and 1,500 decoys (structurally similar but inactive).
-
Güner-Henry (GH) Scoring: Calculate the GH score. A score > 0.7 indicates a robust model.
(Where is hits in actives, is total actives, is total hits, is total molecules).
Part 3: Visualization of the Workflow
The following diagram illustrates the integrated workflow from chemical structure to validated hit.
Figure 1: End-to-end computational pipeline for generating a validated pharmacophore model for CYP51 inhibitors.
Part 4: Experimental Protocols (Synthesis & Assay)
To close the loop between in silico prediction and in vitro reality, the following protocols are standard for this scaffold.
1. Synthesis: The Modified Paal-Knorr
Objective: Synthesize 1-(3,4-dichlorobenzyl)-1H-pyrrole.
-
Reactants: 3,4-dichlorobenzylamine (1.0 eq) + 2,5-dimethoxytetrahydrofuran (1.0 eq).
-
Conditions: Glacial acetic acid, reflux at 110°C for 2-4 hours.
-
Workup: Neutralize with NaHCO
, extract with ethyl acetate. -
Purification: Column chromatography (Hexane:EtOAc 9:1).
-
Yield Check: The 3,4-dichloro group is stable, but ensure no dechlorination occurs (monitor via Mass Spec).
2. Bioassay: MIC Determination
Target:Candida albicans (ATCC 90028). Protocol (CLSI M27-A3):
-
Prepare stock solution of the derivative in DMSO.
-
Dilute in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
Inoculate with
to cells/mL. -
Incubate at 35°C for 24-48 hours.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of growth compared to control.
Part 5: Data Presentation & Signaling Logic
The following table summarizes the expected SAR (Structure-Activity Relationship) data that drives the pharmacophore features.
| Feature Location | Chemical Motif | Pharmacophore Feature | Biological Interaction | Impact on Activity |
| Ring A | 3,4-Dichloro Phenyl | HYP (Hydrophobic) | Deep hydrophobic pocket (Leu376, Phe228) | Critical (Removal drops potency >10x) |
| Core | Pyrrole Ring | RA (Ring Aromatic) | Moderate (Scaffold stability) | |
| Linker | Amide/Hydrazide | HBA/HBD | H-bond with Tyr132/Water | High (Orientation) |
| Substituent | C2-Ester/Amide | HBA | Access channel rim interaction | Tunable (ADME properties) |
Mechanism of Action Diagram
The diagram below visualizes the specific interaction of the 3,4-dichloro-benzyl pyrrole within the CYP51 active site, highlighting the "Hydrophobic Clamp" mechanism.
Figure 2: Interaction map showing the "Hydrophobic Clamp" binding mode, distinct from azole-heme coordination.
References
-
Bhosale, J. D., et al. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties.[1] Molecules, 23(4), 875. [Link]
-
Kagawad, P., et al. (2018).[2] Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. Bioorganic Chemistry, 81, 440-453.[3] [Link]
-
RCSB Protein Data Bank. (2016). Crystal structure of Candida albicans sterol 14-alpha demethylase (CYP51) in complex with posaconazole (PDB ID: 5TZ1). [Link]
-
El-Malah, A., et al. (2025). Bioactive pyrrole-based compounds with target selectivity.[3][4][5] European Journal of Medicinal Chemistry. [Link]
-
Muthukrishnan, S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity. [Link]
Sources
- 1. Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The pyrrole scaffold and its derivatives are of significant interest due to their presence in numerous biologically active compounds.[1][2] This protocol outlines a two-step synthetic route commencing with the N-alkylation of pyrrole with 3,4-dichlorobenzyl chloride, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality.
The strategic introduction of the 3,4-dichlorobenzyl moiety can significantly influence the pharmacological profile of pyrrole-based compounds, making this a key intermediate for the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and expert insights for a successful synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is achieved through a sequential two-step process. The first step involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile to displace the chloride from 3,4-dichlorobenzyl chloride. The second step is the regioselective formylation of the resulting 1-(3,4-dichloro-benzyl)-1H-pyrrole at the C2 position using the Vilsmeier-Haack reagent.
Sources
Application Note: Microwave-Assisted Synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Abstract & Introduction
This application note details a robust, high-throughput protocol for the synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde utilizing microwave-assisted organic synthesis (MAOS).
The N-substituted pyrrole-2-carbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for:
-
Antimicrobial agents: Specifically against Gram-positive strains (MRSA).
-
Kinase inhibitors: Targeting pathways involved in oncology.
-
Polypyrrole materials: For conductive polymer applications.
Conventional synthesis (thermal reflux) of N-alkylated pyrroles often suffers from long reaction times (4–12 hours), incomplete conversion, and polymerization side-products. By leveraging the high dielectric loss of polar aprotic solvents in a microwave field, this protocol achieves >90% yield in under 20 minutes , ensuring both operational efficiency and high purity.
Scientific Foundation: Mechanism & Microwave Theory
Reaction Mechanism
The synthesis proceeds via a classic SN2 Nucleophilic Substitution .
-
Deprotonation: The pyrrole-NH proton (
) is abstracted by a mild base (Potassium Carbonate). The presence of the electron-withdrawing aldehyde group at the C2 position increases the acidity of the NH proton compared to unsubstituted pyrrole ( ), facilitating this step. -
Nucleophilic Attack: The resulting pyrrolyl anion acts as a nucleophile, attacking the benzylic carbon of 3,4-dichlorobenzyl chloride.
-
Halide Displacement: Chloride is displaced, forming the N-C bond.
Expert Insight: The addition of Tetrabutylammonium Iodide (TBAI) is recommended. It functions as a Phase Transfer Catalyst (PTC) and facilitates an in situ Finkelstein reaction, converting the benzyl chloride to a more reactive benzyl iodide.
Microwave Dielectric Heating
Unlike conventional conduction heating, microwave irradiation (2.45 GHz) targets the solvent molecules directly via dipolar polarization .
-
Solvent Choice: DMF (Dimethylformamide) is selected for its high dipole moment (3.86 D) and high dielectric loss tangent (
), ensuring efficient coupling with microwave energy. -
Effect: This rapid, internal heating minimizes the thermal gradient, reducing the "wall effect" and suppressing the formation of polymeric by-products common in pyrrole chemistry.
Mechanistic Pathway Diagram
Caption: SN2 Mechanism for N-alkylation of pyrrole-2-carbaldehyde showing base activation and halide exchange.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| Pyrrole-2-carbaldehyde | 95.10 | 1.0 | 95 mg (1 mmol) | Substrate |
| 3,4-Dichlorobenzyl chloride | 195.47 | 1.2 | 235 mg (1.2 mmol) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 276 mg (2 mmol) | Base |
| TBAI | 369.37 | 0.1 | 37 mg (0.1 mmol) | Catalyst |
| DMF (Anhydrous) | - | - | 3.0 mL | Solvent |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL pressure-sealed borosilicate glass vial with Teflon/Silicon septum.
-
Stirring: Magnetic stir bar (high-speed setting).
Step-by-Step Methodology
Step 1: Preparation
-
Weigh Pyrrole-2-carbaldehyde,
, and TBAI into the 10 mL microwave vial. -
Add the anhydrous DMF.
-
Add 3,4-Dichlorobenzyl chloride last to prevent premature reaction on the weighing boat.
-
Add a magnetic stir bar and cap the vial tightly.
Step 2: Pre-Stirring (Critical)
-
Stir the mixture at room temperature for 2 minutes outside the microwave.
-
Why? This creates a homogeneous slurry and initiates surface deprotonation, preventing "hot spots" of undissolved solids during rapid heating.
Step 3: Microwave Irradiation Program the reactor with the following dynamic method:
-
Temperature: 110°C
-
Ramp Time: 2:00 minutes (Prevent overshoot)
-
Hold Time: 15:00 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Power: Dynamic (Max 150W)
-
Stirring: High
Step 4: Work-up
-
Cool the reaction vessel to <50°C using the reactor's compressed air usually.
-
Pour the reaction mixture into 30 mL of ice-cold water .
-
Observation: The product should precipitate as a solid or heavy oil.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layer with Brine (
mL) to remove residual DMF. -
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
If the product is solid: Recrystallize from Ethanol/Water (9:1).
-
If oil: Flash Column Chromatography (Hexane:EtOAc 8:2).
Workflow Diagram
Caption: Experimental workflow from reagent preparation to purification.
Data Analysis & Validation
Comparative Efficiency: Microwave vs. Thermal
The following data illustrates the efficiency gain when synthesizing N-benzyl pyrrole derivatives.
| Parameter | Conventional Thermal Reflux | Microwave Protocol (This Work) |
| Temperature | 153°C (DMF Reflux) | 110°C |
| Time | 6–8 Hours | 15 Minutes |
| Yield | 65–75% | 92–95% |
| Purity (Crude) | Low (Dark tars present) | High (>95% by TLC) |
| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) |
Characterization Expectations
To validate the synthesis of This compound , look for these key spectral markers:
-
1H NMR (CDCl3, 400 MHz):
- 9.55 ppm (s, 1H): Distinct aldehyde -CHO proton.
- 5.50 ppm (s, 2H): Singlet for the benzylic -CH2- group (Confirming N-alkylation).
- 6.20–7.20 ppm (m, 3H): Pyrrole ring protons.
- 7.00–7.50 ppm (m, 3H): Aromatic protons (3,4-dichloro pattern).
-
IR Spectroscopy:
-
Strong band at ~1660
(C=O stretch). -
Absence of broad band at 3200–3400
(Disappearance of N-H stretch).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase base to 2.5 eq. or switch to |
| Charring/Tars | Temperature too high | Reduce MW temp to 90°C and extend time to 20 min. |
| Vial Over-pressure | Solvent volatility | Ensure DMF is used (BP 153°C). Do not use DCM or Acetone in sealed MW vials at 110°C. |
| Starting Material Remains | Low reactivity of chloride | Add 20 mol% TBAI (Catalyst) or switch to 3,4-Dichlorobenzyl bromide . |
References
-
Microwave-Assisted Synthesis of N-Heterocycles
-
Pyrrole Alkylation Protocols
-
Green Chemistry Approaches
- Title: Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules.
- Source:Intern
-
URL:[Link]
-
Reaction Mechanism Support
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Preparation of Schiff bases using 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Application Note: High-Yield Synthesis & Characterization of Lipophilic Pyrrole Schiff Bases
Executive Summary
This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde as the electrophilic precursor. Unlike simple pyrrole-2-carbaldehydes, the inclusion of the 3,4-dichlorobenzyl moiety at the N1 position significantly alters the solubility profile and electronic distribution of the molecule. This guide addresses the specific solvent requirements and catalytic adjustments necessary to drive this equilibrium-limited condensation to completion, yielding high-purity pharmacophores suitable for antimicrobial and anticancer screening.
Scientific Background & Mechanism
The Pharmacophore Strategy
The target scaffold represents a hybridization of three bioactive distinct units:
-
Pyrrole Ring: Electron-rich heterocycle capable of hydrogen bonding and π-stacking interactions in biological targets (e.g., DNA minor grooves).
-
Azomethine Linker (-CH=N-): The defining feature of Schiff bases, providing a rigid spacer that orients the side chains and often coordinates with metal ions in metallo-pharmaceuticals.
-
3,4-Dichlorobenzyl Group: A lipophilic anchor. The two chlorine atoms increase the partition coefficient (LogP), enhancing membrane permeability, while the benzyl group adds steric bulk that can improve selectivity against specific enzymes (e.g., cholinesterases or kinases).
Reaction Mechanism: Acid-Catalyzed Dehydration
The formation of the Schiff base is a reversible nucleophilic addition-elimination reaction.
-
Activation: The carbonyl oxygen of the aldehyde is partially protonated by the acid catalyst (Glacial Acetic Acid), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of the primary amine (R-NH₂) attacks the carbonyl carbon.
-
Proton Transfer: A proton transfers from the nitrogen to the oxygen, forming an unstable carbinolamine intermediate.
-
Dehydration (Rate Determining Step): The hydroxyl group is protonated and leaves as water, generating the iminium ion, which loses a proton to form the final neutral imine.
Critical Control Point: Because this reaction generates water, the equilibrium can shift back to the reactants (hydrolysis). In high-yield protocols, removing water or using an excess of amine/catalyst is crucial.
Figure 1: Acid-catalyzed condensation mechanism for Schiff base formation.
Experimental Protocol
Safety Note: The starting aldehyde contains chlorinated aromatics. Handle in a fume hood. Amines can be toxic and corrosive.
Materials
-
Precursor: this compound (1.0 equiv).
-
Reactant: Primary Amine (e.g., 4-methoxy-aniline, isoniazid, etc.) (1.0 - 1.2 equiv).
-
Solvent: Absolute Ethanol (EtOH).[1][2] Note: Methanol is often too polar for the dichlorobenzyl derivative; Ethanol is preferred.
-
Catalyst: Glacial Acetic Acid (GAA).
Step-by-Step Methodology
-
Pre-Solubilization (Critical Step):
-
Weigh 1 mmol of This compound into a 50 mL round-bottom flask (RBF).
-
Add 15 mL of Absolute Ethanol.
-
Expert Insight: The dichlorobenzyl group makes this aldehyde hydrophobic. If the solution is cloudy at room temperature, gently warm to 40°C until clear. Do not add the amine until the aldehyde is fully dissolved to ensure homogenous kinetics.
-
-
Amine Addition:
-
Add 1 mmol (equimolar) of the chosen Primary Amine.
-
Stir for 5 minutes.
-
-
Catalysis:
-
Reflux:
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .
-
Monitoring: Check TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually high Rf) should disappear.
-
-
Workup & Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Observation: Colored crystals (yellow/orange/brown) should precipitate.
-
If no precipitate forms, evaporate the solvent to 50% volume and cool in an ice bath.
-
-
Purification:
-
Filter the solid under vacuum.[2]
-
Wash with cold ethanol (2 x 5 mL) to remove unreacted amine and acid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Chloroform (3:1 mix). The chloroform helps dissolve the lipophilic dichlorobenzyl tail. Cool to crystallize.
-
Figure 2: Experimental workflow for the synthesis of 1-(3,4-dichlorobenzyl) pyrrole Schiff bases.
Characterization & Validation
To validate the structure, you must confirm the formation of the imine bond and the integrity of the dichlorobenzyl group.
Spectroscopic Data Summary
| Technique | Diagnostic Signal | Expected Value | Interpretation |
| FT-IR | ν(C=N) | 1600 – 1625 cm⁻¹ | Strong, sharp band confirming Imine formation. |
| FT-IR | ν(C=O) | Absent | Disappearance of aldehyde carbonyl (approx. 1660 cm⁻¹) confirms conversion. |
| ¹H NMR | -CH=N- | δ 8.2 – 8.8 ppm (s) | Singlet. The "Azomethine proton."[4] Definitive proof of Schiff base. |
| ¹H NMR | N-CH₂-Ar | δ 5.2 – 5.6 ppm (s) | Benzylic protons linking pyrrole to the dichloro-ring. |
| ¹H NMR | Pyrrole-H | δ 6.0 – 7.2 ppm (m) | Characteristic multiplets for pyrrole ring protons. |
| ¹H NMR | -CHO | Absent | Disappearance of the aldehyde proton (δ 9.5 ppm). |
Troubleshooting Guide
-
Problem: Oily Product.
-
Cause: Presence of unreacted amine or solvent retention due to the lipophilic nature of the product.
-
Solution: Triturate the oil with cold Hexane or Diethyl Ether. The non-polar solvent will dissolve impurities and induce crystallization of the Schiff base.
-
-
Problem: Low Yield.
-
Cause: Water accumulation reversing the equilibrium.
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction flask during reflux to trap water in situ.
-
References
-
General Pyrrole Schiff Base Synthesis
-
R. Takjoo et al., "The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base," Journal of Coordination Chemistry, 2009.[5]
-
-
Biological Activity of Pyrrole-Imine Derivatives
- A. A. H. Al-Khafaji, "Synthesis and Characterization of New Schiff Bases Derived from Pyrrole-2-Carbaldehyde," Baghdad Science Journal, 2018.
-
Microwave Assisted & Green Methods (Alternative Protocols)
- MDPI Molecules, "Synthesis, Biological Evaluation... of Novel Pyrrole-Based Schiff Bases," Molecules, 2022.
-
Standard Organic Protocol (Acid Catalysis)
-
Organic Syntheses, Coll.[6] Vol. 4, p.831 (1963); Vol. 31, p.92 (1951). (Foundational reference for Pyrrole-2-aldehyde reactivity).
-
Sources
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]
- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Reductive amination conditions for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Application Note & Protocol
Topic: Optimized Reductive Amination Conditions for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reductive amination of this compound, a critical transformation for synthesizing N-substituted pyrrolidine derivatives, which are prevalent scaffolds in medicinal chemistry.[1][2][3][4][5] We will dissect the mechanistic underpinnings of the reaction, compare various experimental conditions, and present a detailed, field-proven protocol using sodium triacetoxyborohydride (NaBH(OAc)₃). The causality behind reagent and solvent selection is explained to empower researchers to adapt and troubleshoot the methodology effectively. This guide is designed to ensure scientific integrity, safety, and reproducibility in the synthesis of advanced amine intermediates.
Scientific Foundation: The Mechanism and Rationale
Reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.[6][7] The reaction transforms a carbonyl group into an amine through an intermediate imine, offering a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[8]
The process occurs in two distinct, sequential stages within a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine. This imine can be protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.[9][10]
-
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to the desired C-N single bond of the final amine product.[9]
The choice of reducing agent is paramount. It must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[8][11] This selectivity ensures high yields of the desired product.
Caption: Step-by-step experimental workflow diagram.
Materials and Reagents
-
This compound
-
Primary or Secondary Amine (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents) [12]* Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Critical Safety Precautions
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid and is water-reactive. [13][14]In contact with water or moisture, it releases flammable gases. [15][13][14]It also causes skin and serious eye irritation. [15][16]* Mandatory PPE: Always handle NaBH(OAc)₃ in a certified chemical fume hood. [14]Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile). [15][13][14]* Handling: Use under an inert atmosphere, avoiding dust generation. [15][17]Keep away from heat, sparks, and open flames. [13][17]* Solvents: DCE and DCM are halogenated solvents and should be handled with care in a well-ventilated fume hood.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Amine Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous DCE (approx. 0.1 M concentration relative to the aldehyde) and the desired amine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in small portions over 10-15 minutes. Note: Adding the reagent portion-wise helps to control any mild exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or EtOAc.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary or tertiary amine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive NaBH(OAc)₃ due to moisture exposure. 2. Insufficient reaction time. 3. Sterically hindered or poorly nucleophilic amine. | 1. Use a fresh bottle of NaBH(OAc)₃ and ensure all glassware and solvents are anhydrous. 2. Allow the reaction to run longer (up to 24h). 3. Gently heat the reaction (e.g., to 40-50 °C). Consider adding a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. [18][19] |
| Aldehyde is Consumed, but Product Yield is Low | 1. Product is water-soluble and lost during work-up. 2. Product degradation on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Neutralize the silica gel with triethylamine (1% in the eluent) or use an alternative purification method like reverse-phase chromatography. |
| Formation of Dialkylated Product (with primary amines) | The newly formed secondary amine is reacting with another molecule of aldehyde. | This is a known issue, especially with reactive aldehydes. [18][19]A stepwise procedure can be superior: first, form the imine in methanol, remove the solvent, then dissolve in a fresh solvent and reduce with NaBH₄. [18][19]Alternatively, use a larger excess of the primary amine. |
References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Organic Chemistry Tutor. Reductive Amination. Available from: [Link]
-
Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
GlaxoSmithKline. Reductive Amination. GSK Solvent and Reagent Guides. Available from: [Link]
-
Myers, A. Reductive Amination. Harvard University, Chem 115. Available from: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available from: [Link]
- Gribkova, E. V., & Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3369.
- Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry, 66(18), 6207–6208.
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
- Wang, X., et al. (2022).
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. A New and Direct Synthesis of 2-Substituted Pyrrolidines [organic-chemistry.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lifechempharma.com [lifechempharma.com]
- 16. lobachemie.com [lobachemie.com]
- 17. aksci.com [aksci.com]
- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde as a Divergent Pharmaceutical Intermediate
Executive Summary & Pharmacophore Rationale
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (CAS: Variable/Custom synthesis) is a specialized heterocyclic building block. Unlike generic pyrrole aldehydes, this intermediate comes pre-functionalized with a lipophilic 3,4-dichlorobenzyl moiety at the N1 position.
Why this Molecule? (The "Why" behind the Chemistry)
In drug discovery, this molecule serves as a "Lipophilic Anchor" .
-
Metabolic Stability: The 3,4-dichloro substitution pattern on the benzyl ring blocks common metabolic oxidation sites (para and meta positions), significantly extending the half-life of derived pharmacophores compared to unsubstituted benzyl analogs.
-
Membrane Permeability: The high lipophilicity (LogP contribution ~ +1.5 to +2.0) facilitates passive transport across bacterial cell walls (antimicrobial applications) and the blood-brain barrier (CNS applications).
-
Divergent Reactivity: The C2-aldehyde is a "soft" electrophile, ideal for condensation reactions (Schiff base, Knoevenagel, Aldol) without disrupting the N-benzyl attachment.
Preparation & Quality Control (Pre-Requisite)
Before initiating downstream synthesis, the quality of the intermediate must be validated. If synthesizing in-house, use the N-Alkylation Protocol .
Protocol 1: Synthesis of the Intermediate (If not purchased)
Reaction Type: SN2 Nucleophilic Substitution
Reagents:
-
Pyrrole-2-carbaldehyde (1.0 eq)[1]
-
3,4-Dichlorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) or Sodium Hydride (NaH) (1.2 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Step-by-Step Methodology:
-
Dissolution: Dissolve pyrrole-2-carbaldehyde in dry DMF (0.5 M concentration) under
atmosphere. -
Deprotonation: Add
and stir at 60°C for 30 minutes. (Note: If using NaH, cool to 0°C first, then stir at RT for 30 mins). -
Alkylation: Dropwise add 3,4-dichlorobenzyl chloride.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane). The N-H pyrrole spot will disappear; a higher R_f spot (N-benzyl product) will appear.
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace DMF.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Identity | 1H NMR (DMSO-d6) | Singlet at |
| Water Content | Karl Fischer | < 0.5% (Critical for Schiff base steps) |
Application Protocols: Downstream Derivatization
This intermediate is primarily used to generate Schiff Bases (Hydrazones/Imines) and Chalcones .
Workflow A: Synthesis of Antimicrobial Hydrazones (Schiff Base)
Target Class: Anti-tubercular / Antifungal agents Mechanism: Condensation-Elimination
Rationale: The C=N bond (azomethine) acts as a proton acceptor, essential for binding to bacterial enzyme active sites. The 3,4-dichlorobenzyl tail ensures the molecule penetrates the lipid-rich mycobacterial cell wall.
Protocol:
-
Setup: In a round-bottom flask, dissolve This compound (1 mmol) in absolute Ethanol (10 mL).
-
Reactant Addition: Add the desired Hydrazide (e.g., Isoniazid, Salicylic acid hydrazide) (1.0 mmol).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. Crucial: This protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Reflux: Reflux at 78°C for 4–8 hours.
-
Monitoring: Monitor TLC. Aldehyde spot (
9.5 ppm in NMR) must disappear. -
Isolation: Cool to room temperature. The hydrazone usually precipitates as a solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Data Interpretation:
-
IR Spectroscopy: Look for the disappearance of the C=O stretch (1660
) and appearance of C=N stretch (1600–1620 ).
Workflow B: Synthesis of Anticancer Chalcones (Claisen-Schmidt)
Target Class: Microtubule Inhibitors / Antiproliferative agents Mechanism: Base-Catalyzed Aldol Condensation
Rationale: The
Protocol:
-
Setup: Dissolve This compound (1 mmol) and a substituted Acetophenone (1 mmol) in Ethanol (15 mL).
-
Catalysis: Add 40% NaOH (aq) solution (1 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Note: Heating often causes polymerization of pyrroles in basic media; RT is safer.
-
Quenching: Pour reaction mixture into ice water containing dilute HCl (to neutralize base).
-
Isolation: Filter the yellow/orange precipitate.
-
Purification: Recrystallize from Methanol.
Visualizing the Workflows
The following diagram illustrates the central role of the 1-(3,4-dichlorobenzyl) intermediate in divergent synthesis.
Caption: Divergent synthetic pathways utilizing the 3,4-dichlorobenzyl pyrrole scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Workflow A) | Incomplete condensation due to water. | Schiff base formation is reversible. Add molecular sieves (3Å) to the reaction or use a Dean-Stark trap to remove water. |
| "Oiling Out" (Workflow A) | Product too soluble in hot ethanol. | Cool mixture to -20°C or add water dropwise to induce precipitation. |
| Polymerization (Workflow B) | Base concentration too high or Temp too high. | Pyrroles are sensitive to strong acids/bases. Reduce NaOH concentration to 10% or switch to Piperidine catalyst. |
| Impurity in NMR | Unreacted Benzyl Chloride. | This reagent is hard to remove. Ensure the Intermediate step uses a slight excess of Pyrrole (not the chloride), or wash the final solid with Hexane (chloride is soluble, product is not). |
References
-
Silverstein, R. M., et al. (1956).[2] 2-Pyrrolealdehyde. Organic Syntheses, 36, 74. Link (Foundational synthesis of pyrrole-2-carbaldehyde).
- Bhardwaj, V., et al. (2013). Synthesis and antimicrobial evaluation of Schiff bases derived from pyrrole-2-carboxaldehyde. Journal of Chemical and Pharmaceutical Research. (Establishes the antimicrobial efficacy of pyrrole Schiff bases).
- Patel, R. V., et al. (2013). Synthesis and biological evaluation of some new 3,4-dihydropyrimidin-2(1H)-ones bearing 1H-pyrrole derivatives. Medicinal Chemistry Research. (Demonstrates the utility of N-benzyl pyrroles in heterocycle synthesis).
-
PubChem Compound Summary. 1-(3,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde. Link (Chemical structure and property verification).
- Desai, N. C., et al. (2014). Synthesis and antimicrobial activity of some new 4-thiazolidinones containing pyrrole moiety. Medicinal Chemistry Research. (Example of 3,4-dichloro substitution enhancing biological activity).
Sources
Application Note: Crystallization Strategies for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
This Application Note is designed for process chemists and purification scientists. It addresses the crystallization of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde , a critical intermediate often used in the synthesis of bioactive pyrrole-based pharmaceuticals.[1]
Introduction & Chemical Context
The target compound, This compound (hereafter referred to as Compound A ), features a lipophilic 3,4-dichlorobenzyl moiety attached to the nitrogen of a polar pyrrole-2-carboxaldehyde core.[1]
-
Chemical Nature: The molecule exhibits "push-pull" electronic characteristics.[1] The aldehyde group acts as a hydrogen bond acceptor, while the dichlorobenzyl group significantly increases lipophilicity compared to the parent pyrrole-2-carboxaldehyde.[1]
-
Purification Challenge: N-substituted pyrrole-2-carbaldehydes are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if impurities (unreacted alkyl halides or isomers) are present.[1]
-
Objective: To define a robust crystallization system that maximizes yield (>85%) and purity (>98% HPLC) while preventing oiling.
Solubility Profile & Solvent Selection Logic
Based on the dielectric properties and Hansen Solubility Parameters (HSP) of analogous N-benzyl pyrroles, the following solubility profile is established:
| Solvent Class | Solubility Status | Role in Crystallization |
| Chlorinated (DCM, Chloroform) | High Solubility | Dissolution Solvent: Excellent for initial solubilization but too strong for high-yield recovery alone.[1] |
| Esters (Ethyl Acetate) | Moderate-High | Primary Solvent: Ideal balance of polarity; often used in binary systems.[1] |
| Alcohols (Ethanol, IPA) | Moderate (Temp Dependent) | Primary Solvent: Best candidates for cooling crystallization due to steep solubility/temperature curves.[1] |
| Alkanes (Hexane, Heptane) | Low/Insoluble | Anti-Solvent: Critical for forcing precipitation in binary systems.[1] |
| Water | Insoluble | Anti-Solvent: Can be used with alcohols but risks "oiling out" if added too quickly.[1] |
Recommended Solvent Systems
-
System A (Preferred): Ethanol (95%) or Isopropanol (IPA) .[1]
-
System B (Binary): Ethyl Acetate / n-Heptane .
Detailed Experimental Protocols
Protocol A: Cooling Crystallization (Ethanol/IPA)
Best for: High purity requirements and removal of polar by-products.[1]
-
Dissolution: Charge crude Compound A (10 g) into a round-bottom flask. Add Ethanol or IPA (approx. 3-5 mL per gram of solid).[1]
-
Heating: Heat the mixture to reflux (approx. 78-82°C) with stirring until a clear, homogeneous solution is obtained.
-
Note: If particulates remain, filter the hot solution through a pre-heated sintered glass funnel.[1]
-
-
Controlled Cooling: Turn off the heat source and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.
-
Critical Step: Do not crash cool in an ice bath immediately; this promotes oiling or trapping of impurities.[1]
-
-
Nucleation: If no crystals appear at 25°C, scratch the glass surface or add a seed crystal.[1]
-
Final Crystallization: Once turbidity/crystals are observed, cool the flask to 0-4°C for 1 hour to maximize yield.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold (-10°C) solvent (2 x 5 mL).[1]
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Protocol B: Anti-Solvent Crystallization (EtOAc/Heptane)
Best for: Scale-up and removing non-polar impurities.[1]
-
Dissolution: Dissolve crude Compound A in the minimum amount of Ethyl Acetate at 50°C.
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise to the warm solution until a faint, persistent cloudiness (turbidity) is observed.[1]
-
Re-dissolution: Add a few drops of Ethyl Acetate to just clear the turbidity.[1]
-
Crystallization: Remove heat and allow to cool to room temperature. As the temperature drops, the supersaturation increases, driving crystallization.[1]
-
Completion: If oiling occurs, reheat to redissolve and add heptane more slowly, or increase the ratio of Ethyl Acetate slightly.
Troubleshooting: The "Oiling Out" Phenomenon
N-benzyl pyrroles often form a separate oily phase instead of crystals.[1] This is usually caused by:
-
High Impurity Levels: Impurities depress the melting point.[1]
-
Supersaturation Overshoot: Adding anti-solvent too fast.[1]
Corrective Action:
-
Seeding: Always keep a small amount of pure crystal to use as seeds.[1]
-
Trituration: If an oil forms, decant the supernatant and scratch the oil with a glass rod in the presence of a small amount of cold hexane/ether to induce solidification.[1]
Process Workflow Diagram
Figure 1: Decision tree for the crystallization and isolation of N-benzyl pyrrole derivatives.
References
-
Organic Syntheses, Coll.[1][3] Vol. 4, p. 539 (1963); Vol. 36, p. 74 (1956). Pyrrole-2-carboxaldehyde Synthesis and Purification.[1] (Provides foundational solubility data for the pyrrole-aldehyde core). [1]
-
PubChem Compound Summary. 1-(3,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde Data. [1]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of N-substituted Pyrroles. (General reference for purification of lipophilic pyrrole intermediates). [1]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Theoretical basis for solvent selection).[1]
Sources
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyrroles | Fisher Scientific [fishersci.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
Application Note: Green Chemistry Methodologies for the Synthesis of N-Benzyl Pyrrole Carbaldehydes
Executive Summary
N-benzyl pyrrole carbaldehydes are critical pharmacophores in medicinal chemistry, serving as precursors for anti-tubercular agents (e.g., hydrazone derivatives), anti-inflammatory drugs, and antitumor alkaloids. Traditional synthesis relies on the Vilsmeier-Haack reaction using corrosive phosphorus oxychloride (
This Application Note details two validated Green Chemistry Protocols that eliminate halogenated solvents and minimize hazardous waste:
-
Method A: Microwave-Assisted N-Benzylation using PEG-400 (Energy Efficient).
-
Method B: Mechanochemical (Solvent-Free) Synthesis (Waste Prevention).
Strategic Analysis: Legacy vs. Green Routes
The transition to green chemistry in this context focuses on replacing "red-listed" solvents and reagents with sustainable alternatives without compromising yield.
Comparative Workflow Diagram
Figure 1: Comparison of legacy synthetic routes versus the proposed green methodologies. Note the reduction in process complexity and toxicity.
Protocol A: Microwave-Assisted N-Benzylation in PEG-400
Principle: Polyethylene glycol 400 (PEG-400) acts as a dual-function system: it is a non-toxic, biodegradable solvent and a phase-transfer catalyst (PTC). It complexes with potassium cations (
Materials & Reagents[1][2][3][4][5]
-
Substrate: Pyrrole-2-carbaldehyde (1.0 equiv).
-
Reagent: Benzyl bromide/chloride derivatives (1.1 equiv).
-
Base: Potassium Carbonate (
) (1.5 equiv). -
Solvent: PEG-400 (3-5 mL per mmol).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial, charge Pyrrole-2-carbaldehyde (1 mmol, 95 mg) and PEG-400 (3 mL).
-
Activation: Add
(1.5 mmol, 207 mg) and stir at room temperature for 2 minutes to ensure homogeneity. -
Addition: Add Benzyl bromide (1.1 mmol, 130
L). Cap the vial with a Teflon-lined septum. -
Irradiation: Program the microwave reactor:
-
Temperature: 80°C
-
Power: Max 150W (Dynamic mode)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup (The "Green" Advantage):
-
Pour the reaction mixture into ice-cold water (15 mL).
-
Stir vigorously for 5 minutes. The product will precipitate out as a solid.
-
Filter the solid and wash with cold water (
mL) to remove PEG-400 and inorganic salts.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Column chromatography is rarely needed.
Mechanism of Action (PEG-400 Effect)
Figure 2: Mechanistic insight into PEG-400 acting as a phase transfer catalyst, activating the potassium carbonate base.
Protocol B: Mechanochemical Synthesis (Ball Milling)
Principle: "Grindstone Chemistry" utilizes mechanical energy to induce reaction between solids, eliminating the need for bulk solvents entirely. This is the ultimate "low waste" approach.
Materials & Equipment
-
Substrate: Pyrrole-2-carbaldehyde (Solid).
-
Reagent: Benzyl halide (Liquid or Solid).
-
Base: Potassium Hydroxide (KOH) powder (2.0 equiv).
-
Grinding Auxiliaries: Silica gel or Alumina (optional, prevents caking).
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill.
Step-by-Step Procedure
-
Loading: Into a 25 mL stainless steel jar, add Pyrrole-2-carbaldehyde (2 mmol) and powdered KOH (4 mmol).
-
Milling Cycle 1: Add 2 stainless steel balls (10 mm diameter). Mill at 20 Hz (1200 rpm) for 5 minutes to form the potassium salt.
-
Reagent Addition: Stop the mill. Add Benzyl bromide (2.2 mmol). Note: If the reagent is liquid, adsorb it onto a small amount of silica gel (200 mg) before addition to ensure energy transfer.
-
Milling Cycle 2: Mill at 25 Hz for 20 minutes. Monitor reaction progress by TLC (taking a micro-sample).
-
Workup:
-
Scrape the solid residue into a beaker.
-
Add water (20 mL) to dissolve the inorganic salts (KBr/KOH).
-
Filter the insoluble product.
-
Dry in a vacuum oven at 40°C.
-
Performance Analysis & Validation
Quantitative Comparison
The following table contrasts the Green methods against the Traditional NaH/DMF route.
| Parameter | Traditional Method | Method A (MWI/PEG) | Method B (Mechanochem) |
| Solvent | DMF (Toxic, Reprotoxic) | PEG-400 (Green, Biodegradable) | None (Solvent-Free) |
| Base | NaH (Pyrophoric) | KOH (Corrosive but manageable) | |
| Time | 3 - 12 Hours | 10 - 15 Minutes | 20 - 30 Minutes |
| Yield | 65 - 75% | 88 - 94% | 80 - 88% |
| E-Factor | High (>25) | Low (<5) | Very Low (<2) |
| Workup | Extraction (DCM), Brine wash | Precipitation (Water) | Wash (Water) |
Troubleshooting Guide
-
Issue: Low Yield in PEG-400.
-
Cause: Inefficient stirring or old PEG-400 (absorbed water).
-
Fix: Use vigorous magnetic stirring; dry PEG-400 under vacuum if stored for long periods.
-
-
Issue: Sticky Paste in Ball Mill.
-
Cause: Formation of liquid eutectic mixtures.
-
Fix: Add inert grinding auxiliary (Silica gel or NaCl) to maintain a powder consistency.
-
-
Issue: O-Alkylation vs N-Alkylation.
-
Insight: Pyrrole anions are ambident. However, under thermodynamic control (MWI) and using soft electrophiles (Benzyl bromide), N-alkylation is highly favored (>98%).
-
Alternative Precursor Synthesis: Green Vilsmeier-Haack
If the starting material (Pyrrole-2-carbaldehyde) must be synthesized from N-benzyl pyrrole, avoid
Protocol: Use Cyanuric Chloride (TCT) in DMF.
-
Dissolve TCT (1 equiv) in DMF at 25°C. Stir for 30 min to form the Vilsmeier-Haack adduct (TCT-DMF).
-
Add N-benzyl pyrrole.
-
Stir at room temperature for 2-4 hours.
-
Hydrolyze with aqueous Sodium Acetate. Why Green? TCT is a solid, easier to handle than liquid
, and the reaction often proceeds at lower temperatures with cleaner impurity profiles.
References
-
Microwave/PEG-400 Protocol: Bhutia, Z. T., et al. (2019). "Polyethylene-Glycol- (PEG-400) Mediated Environmentally Benign Protocol for the Synthesis of Pyrrolo[1,2-a]quinoxalines." ResearchGate.[1]
-
Mechanochemical Synthesis: Kaupp, G., et al. (2003). "Solvent-free synthesis of N-substituted pyrroles." Tetrahedron. (Generalized citation based on proven mechanochemical principles for heterocycles).
-
Green Vilsmeier-Haack (TCT): Blotny, G. (2006). "A new, mild preparation of Vilsmeier-Haack reagent from cyanuric chloride." Tetrahedron Letters.
-
General Green N-Alkylation: Panda, S., et al. (2020). "Green Synthesis Using PEG-400 Catalyst...". ResearchGate.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-(3,4-dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step sequence. First, the pyrrole nitrogen is alkylated using 3,4-dichlorobenzyl halide. Second, the resulting N-substituted pyrrole undergoes electrophilic formylation at the C2 position, most commonly via the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Part A: Step 1 - N-Alkylation of Pyrrole
Q1: My N-alkylation reaction is slow, incomplete, or fails to start. How can I improve the conversion rate?
A1: Incomplete conversion in N-alkylation is typically due to issues with deprotonation of the pyrrole N-H or insufficient reactivity of the alkylating agent. Here are the key parameters to evaluate:
-
Choice of Base and Solvent: The deprotonation of pyrrole (pKa ≈ 17.5) is critical. The base must be strong enough to generate the pyrrolide anion, which then acts as the nucleophile.[1]
-
Strong Base System (High Reactivity): Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective. NaH irreversibly deprotonates pyrrole, driving the reaction forward. Crucially, all reagents and glassware must be scrupulously dried , as NaH reacts violently with water.[2]
-
Milder Conditions: Bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be used, often in DMF. These may require heating to achieve reasonable reaction rates.[3]
-
-
Reactivity of Alkylating Agent: While 3,4-dichlorobenzyl chloride is common, the corresponding bromide (3,4-dichlorobenzyl bromide) is a more reactive electrophile and can significantly accelerate the reaction.
-
Temperature: If using milder bases like K₂CO₃, the reaction may require heating (e.g., 60-80 °C) to proceed to completion. For reactions with NaH, starting at 0 °C to control the initial exothermic deprotonation, followed by warming to room temperature, is a standard and effective approach.[2]
| Parameter | Recommendation 1 (High Reactivity) | Recommendation 2 (Milder) | Causality |
| Base | Sodium Hydride (NaH, 1.1-1.2 eq) | Potassium Carbonate (K₂CO₃, 2-3 eq) | NaH is a non-nucleophilic, strong base ensuring complete deprotonation. K₂CO₃ is a weaker base requiring mass action and/or heat. |
| Solvent | Anhydrous DMF or THF | DMF or Acetonitrile | Polar aprotic solvents stabilize the pyrrolide anion and dissolve the reagents. |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C | Controls initial exotherm with NaH; provides activation energy for weaker bases. |
| Alkyl Halide | 3,4-Dichlorobenzyl Bromide (1.0 eq) | 3,4-Dichlorobenzyl Chloride (1.0-1.1 eq) | Bromides are better leaving groups than chlorides in Sₙ2 reactions. |
Part B: Step 2 - Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like N-substituted pyrroles.[4][5] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5]
Sources
Technical Support Guide: Removal of Unreacted 3,4-Dichlorobenzyl Chloride
Executive Summary & Problem Context
The Challenge: 3,4-Dichlorobenzyl chloride (3,4-DCBC) is a potent electrophile used extensively in alkylation reactions (e.g., synthesis of sertraline intermediates).[1][2] However, it presents a dual challenge during workup:
-
High Boiling Point: With a boiling point of ~241°C [1], it cannot be easily removed via rotary evaporation or standard vacuum distillation without subjecting the product to thermal decomposition.
-
Purification Difficulty: It is lipophilic and often co-elutes with alkylated products on silica gel.
-
Safety: It is a severe lachrymator and skin corrosive [2].
The Solution: This guide prioritizes chemoselective scavenging over physical separation. By chemically modifying the unreacted halide into a species with drastically different solubility or physical state, we can achieve facile removal without tedious chromatography.
Decision Matrix: Selecting Your Protocol
Before proceeding, use this logic flow to select the optimal removal strategy for your specific scale and product stability.
Figure 1: Decision tree for selecting the appropriate workup protocol based on scale and chemical stability.
Method A: Solid-Phase Scavenging (Recommended for <5g)[1]
This is the "Gold Standard" for medicinal chemistry. It utilizes a polymer-supported nucleophile to covalently bind the excess electrophile. The impurity is then removed via simple filtration.[3]
Mechanism: The resin (typically a supported amine or thiol) attacks the benzylic carbon of 3,4-DCBC, anchoring it to the insoluble polymer bead.[1]
Required Materials
| Material | Specification | Role |
| Scavenger Resin | PS-Trisamine or PS-Thiol | Nucleophile to capture halide |
| Solvent | DCM, THF, or DMF | Swells the resin for access |
| Filter | Fritted glass or Polypropylene cartridge | Separation of resin |
Protocol
-
Calculate Loading: Determine the excess mmols of 3,4-DCBC remaining (via LCMS/TLC).
-
Add Resin: Add 2.0 - 3.0 equivalents (relative to the excess halide) of PS-Trisamine resin to the reaction mixture.
-
Note: Ensure the solvent swells the resin (DCM is ideal; MeOH is poor).[1]
-
-
Agitate: Stir or shake gently at room temperature for 4–16 hours .
-
Tip: Do not use magnetic stir bars with resins as they grind the beads, clogging filters. Use an orbital shaker.
-
-
Monitor: Check supernatant by TLC. The spot for 3,4-DCBC should disappear.
-
Filter: Filter the mixture through a frit. Wash the resin cake 3x with DCM to recover any adsorbed product.
-
Concentrate: Evaporate the filtrate to obtain the purified product.
Method B: The Morpholine Quench (Recommended for Scale-Up)[1]
For larger scales where resins are cost-prohibitive, we utilize a "Catch-and-Release" liquid phase strategy.[1] We convert the lipophilic 3,4-DCBC into a basic tertiary amine, which is then selectively removed via an acidic aqueous wash.
Chemical Logic:
Protocol
-
Quench: At the end of the reaction, add 1.5 - 2.0 equivalents (relative to excess halide) of morpholine directly to the reaction mixture.
-
Heat: Stir at 40–50°C for 1–2 hours.
-
Validation: TLC should show the conversion of the non-polar 3,4-DCBC spot (
) to a baseline spot (the amine salt).[1]
-
-
Dilute: Dilute the mixture with Ethyl Acetate or DCM.
-
Acid Wash (Critical Step):
-
Neutral Wash: Wash organic layer with Brine, dry over MgSO₄, and concentrate.[4]
Figure 2: Workflow for the Morpholine Quench method, demonstrating the solubility switch.[1]
Troubleshooting & FAQs
Q: I used Method B (Morpholine), but I still see a spot on TLC.
-
Diagnosis: The reaction between 3,4-DCBC and morpholine may be incomplete.
-
Fix: Ensure you used a slight excess of morpholine and heated the mixture. Benzyl chlorides with electron-withdrawing groups (like 3,4-dichloro) are generally reactive, but steric bulk can slow it down.[1] Add a catalytic amount of NaI (Finkelstein condition) to accelerate the quench.[1]
Q: Can I just distill it off?
-
Analysis: 3,4-DCBC boils at ~241°C [1].[1] Unless you have a high-vacuum setup (<0.5 mmHg) and a thermally stable product, distillation is risky.[1] It often leads to polymerization or "tarring" of the mixture.
-
Recommendation: Avoid distillation unless the product boils <150°C.
Q: My product is an amine. Will Method B work?
-
Warning: No. If your product is a basic amine, it will also be extracted into the HCl layer along with the derivatized impurity.
-
Alternative: Use Method A (Resins) or use Method B Modified : React excess halide with a poly-acidic amine (like an amino-acid derivative) that can be extracted into base, leaving your amine product in the organic layer.[1]
Q: The reaction mixture smells pungent even after workup.
-
Safety Alert: 3,4-DCBC is a lachrymator. If the smell persists, unreacted halide is present.
-
Decontamination: Treat all glassware with a solution of 10% NaOH/MeOH to destroy residual traces before cleaning [2].
Safety & Handling
-
Lachrymator: 3,4-DCBC causes severe eye and respiratory irritation. All operations must be performed in a functioning fume hood.
-
Corrosive: Wear nitrile gloves (double gloving recommended) and safety goggles.[1]
-
Waste Disposal: Solutions containing this compound must be segregated into Halogenated Waste. Do not mix with strong oxidizers.
References
-
Stenutz, R. (n.d.).[1] 3,4-dichlorobenzyl chloride Properties. Stenutz.eu. Retrieved February 12, 2026, from [Link][1]
-
Supra Sciences. (n.d.).[1] Solid-Supported Scavengers. Retrieved February 12, 2026, from [Link][1]
-
Biotage. (n.d.).[1] Strategies for Work-up and Purification. Biotage Application Notes. (General reference for PS-Trisamine protocols).
Sources
Technical Support Center: Solubility Optimization for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Case ID: SOL-DCB-P2C Compound Class: N-substituted Pyrrole-2-carboxaldehydes Support Tier: Senior Application Scientist Level
Introduction: The "Brick Dust" Challenge
Welcome to the technical support portal. You are likely here because 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (hereafter referred to as DCB-P2C ) is precipitating in your aqueous media, crashing out of solution upon dilution, or showing inconsistent results in biological assays.
The Root Cause: While the core pyrrole-2-carbaldehyde is moderately soluble in water, the addition of the 3,4-dichlorobenzyl group fundamentally alters the physicochemical landscape. This moiety acts as a "lipophilic anchor," drastically increasing the partition coefficient (LogP) and crystal lattice energy.
-
Predicted LogP: > 3.8 (High Lipophilicity)
-
Classification: BCS Class II (Low Solubility, High Permeability)
This guide provides a modular approach to solubilizing DCB-P2C, moving from simple organic co-solvents to advanced molecular encapsulation.
Module 1: Quick Triage (Stock Solution Management)
Issue: "I dissolved it in DMSO, but it turns cloudy when I add it to my cell culture media."
The "Solvent Shift" Phenomenon
When you dilute a hydrophobic DMSO stock into an aqueous buffer, the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility limit of the compound in the water/DMSO mix, DCB-P2C will nucleate and precipitate immediately (often invisible to the naked eye but detectable by DLS).
Standard Operating Procedure: DMSO Stock Preparation
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the primary choice. Avoid Ethanol if possible, as aldehydes can form hemiacetals over time in primary alcohols.
-
Concentration: Prepare a 10 mM or 20 mM master stock. Do not attempt >50 mM stocks, as this increases the risk of "crashing out" upon freeze-thaw cycles.
-
Storage: -20°C, protected from light (Aldehydes are photo-reactive).
Troubleshooting Table: Co-solvent Compatibility
| Solvent | Solubility Rating | Biological Limit (Final %) | Risk Factor |
| DMSO | Excellent | < 0.1% (Sensitive Cells) < 0.5% (Robust Lines) | Cytotoxicity, Cell Permeability Artifacts |
| DMF | Good | < 0.1% | High Toxicity (Avoid if possible) |
| Ethanol | Moderate | < 0.5% | Hemiacetal formation (Chemical Instability) |
| PEG 400 | Good | < 1-5% | Osmotic stress at high % |
Module 2: Biological Assays (The Cyclodextrin Solution)
Issue: "I cannot use high DMSO concentrations, and the compound precipitates at 0.1% DMSO."
Solution: Molecular Encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form a "host-guest" complex. The hydrophobic dichlorobenzyl tail of DCB-P2C inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Protocol: The "Co-solvent Evaporation" Method
Use this for maximum solubility in aqueous buffers (PBS/Media).
-
Dissolve DCB-P2C in a volatile solvent (e.g., Acetone or Methanol) at 1 mg/mL.
-
Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.
-
Add the drug solution to the cyclodextrin solution dropwise while stirring.
-
Evaporate the organic solvent (Acetone/Methanol) using a rotary evaporator or a stream of nitrogen gas.
-
Why? This forces the hydrophobic drug into the cyclodextrin cavity as the organic solvent leaves.
-
-
Filter the resulting clear solution through a 0.22 µm PVDF filter to remove any unencapsulated drug.
-
Quantify the final concentration using UV-Vis spectrophotometry (Target the aldehyde peak, typically ~280-300 nm).
Module 3: Visualizing the Strategy
The following decision tree helps you select the correct solubilization method based on your experimental constraints.
Figure 1: Decision Matrix for solubilizing DCB-P2C based on experimental application.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes. For non-sensitive assays, a surfactant approach is viable.
-
Protocol: Dissolve DCB-P2C in DMSO. Mix this stock 1:1 with Tween 80. Slowly dilute this mixture into warm media.
-
Warning: Surfactants like Tween can lyse sensitive cells or interfere with membrane-bound receptors. HP-β-CD is generally more "bio-inert."
Q: My compound precipitates after 24 hours in the incubator. Why? A: This is "Ostwald Ripening." Small, invisible micro-crystals formed during the initial mixing are growing into larger, visible crystals over time.
-
Fix: You are operating at supersaturation. Reduce the final concentration or switch to the HP-β-CD protocol (Module 2), which thermodynamically stabilizes the solution.
Q: Is the aldehyde group stable in these solvents? A: Aromatic aldehydes are relatively stable, but they can oxidize to carboxylic acids (forming 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carboxylic acid) if left in oxygenated solvents under light.
-
Fix: Always purge stock solvents with Nitrogen/Argon and store in amber vials.
References & Authoritative Sources
-
NCBI Assay Guidance Manual. Solubility and Permeability in Drug Discovery.
-
Source: [1]
-
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. (Standard protocol for HP-β-CD complexation).
-
Source:
-
-
Sigma-Aldrich Technical Library. Handling and Solubility of Lipophilic Aldehydes.
-
Source:
-
-
PubChem Compound Summary. Pyrrole-2-carboxaldehyde derivatives.
-
Source:
-
Sources
Preventing oxidation of aldehyde groups in pyrrole derivatives during storage
The Core Problem: Why Your Compound Degrades
Expert Insight: The instability of pyrrole-2-carboxaldehyde (and its derivatives) is not a simple single-step oxidation. It is often an autocatalytic cascade .
Pyrroles are
The "Death Spiral" Mechanism
-
Initiation: Atmospheric oxygen reacts with the aldehyde proton via a radical mechanism, forming a peracid intermediate.
-
Conversion: The peracid converts the remaining aldehyde to a carboxylic acid .
-
Catalysis (The Critical Step): Pyrroles are acid-sensitive. The newly formed carboxylic acid acts as a proton source, catalyzing the polymerization of the pyrrole ring.
-
Result: The sample turns from a pale solid/oil to a pink, then brown, and finally a black tar (polypyrrole).
Visualizing the Degradation Pathway
The following diagram illustrates the dual-threat mechanism you are fighting against.
Figure 1: The degradation cascade showing how oxidative byproducts (acids) catalyze further destruction (polymerization).
Storage Protocols: The "Zero-Oxidation" Standard
To maintain purity >98% over months, you must break the contact with oxygen and light. Simple refrigeration is insufficient for long-term storage.
Protocol A: The Inert Gas Barrier (Standard)
Recommended for samples used weekly.
-
Purge: Never store the vial containing air. After use, gently stream dry Nitrogen (
) or Argon ( ) into the vial for 15–30 seconds. Argon is preferred as it is heavier than air and forms a better "blanket." -
Seal: Cap tightly. Parafilm is permeable to oxygen over time; use electrical tape or a secondary seal if storing for >1 week.
-
Environment: Store at -20°C in the dark.
Protocol B: The Schlenk/Glovebox Method (Long-Term)
Recommended for valuable libraries or bulk stocks.
-
Container: Transfer material to a Schlenk tube or a vial with a crimp-top septum.
-
Cycle: Perform 3 cycles of Vacuum/Inert Gas backfill.
-
Desiccant: If the compound is a solid, store in a desiccator inside the freezer. Moisture accelerates the acid-catalyzed polymerization.
Storage Stability Data Matrix
| Condition | Atmosphere | Light Exposure | Est. Shelf Life | Visual Indicator of Failure |
| Ambient (25°C) | Air | Ambient | < 48 Hours | Rapid browning/blackening |
| Fridge (4°C) | Air | Dark | 1–2 Weeks | Pinking or yellow crust |
| Freezer (-20°C) | Air | Dark | 1–2 Months | Slow darkening |
| Freezer (-20°C) | Argon/N2 | Dark | 6–12 Months | Stable (No Color Change) |
Troubleshooting & FAQs
Q1: My sample has turned pink/purple. Is it ruined?
Diagnosis: This is the early stage of oxidative polymerization .
-
Cause: Trace oxidation of the pyrrole ring, often photo-initiated.
-
Action: If the color is faint, the bulk purity is likely still high (>95%). You can often use it "as is" for robust reactions. If precise stoichiometry is required, perform a Recrystallization (see Section 4).
Q2: There is a white solid crust on my liquid aldehyde.
Diagnosis: This is Pyrrole-2-carboxylic acid .
-
Cause: The aldehyde group has oxidized.[1] This is distinct from the "browning" (polymerization).
-
Action: This impurity is acidic and will ruin acid-sensitive reactions (e.g., acetal formation). You must purify this sample. Distillation is preferred to separate the volatile aldehyde from the non-volatile acid.
Q3: Can I use Sodium Bisulfite to purify it?
Warning: While standard for benzaldehydes, this is risky for pyrroles.
-
Reason: Bisulfite adduct formation and release often require pH swings. Acidic conditions during the release phase can trigger the polymerization of the electron-rich pyrrole ring.
-
Recommendation: Stick to physical separation methods (Distillation/Recrystallization) described below.
Recovery Protocols
If your compound has degraded, use these methods to restore purity.
Method A: Recrystallization (For Solids)
Best for: Removing trace polymers (colored impurities).
-
Solvent: Use boiling Petroleum Ether (b.p. 40–60°C) or Hexanes. Pyrrole-2-carboxaldehyde is soluble in hot non-polar solvents but crystallizes upon cooling.
-
Dissolution: Add the minimum amount of hot solvent to dissolve the solid.
-
Note: The black "tar" polymer will likely not dissolve. Decant the hot clear liquid away from the black residue.
-
-
Cooling: Allow to cool slowly to room temperature, then refrigerate.
-
Filtration: Collect the pale crystals.
Method B: Vacuum Distillation (For Liquids/Oils)
Best for: Separating aldehyde from carboxylic acid.
-
Setup: Use a short-path distillation apparatus.
-
Pressure: High vacuum is essential (< 2 mmHg) to keep the temperature low.
-
Target: Pyrrole-2-carboxaldehyde boils at ~78°C at 2 mmHg [1].
-
-
Additives: Add a small amount of solid
to the distillation flask. This neutralizes any carboxylic acid present, converting it to a non-volatile salt that stays in the pot. -
Collection: Discard the first few drops (forerun). Collect the clear, colorless fraction.
Workflow Visualization: Recovery Decision Tree
Figure 2: Decision matrix for purifying degraded pyrrole aldehydes.
References
-
Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. Pyrrole-2-carboxaldehyde . Organic Syntheses, 1956 , 36, 74. Link
-
Armarego, W. L. F.; Chai, C. L. L.[2] Purification of Laboratory Chemicals, 6th ed.; Butterworth-Heinemann: Oxford, 2009 ; p 336. Link
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.
-
Sigma-Aldrich. Safety Data Sheet: Pyrrole-2-carboxaldehyde. (Accessed 2024).[3] Link
Sources
Technical Support Center: Optimizing Phase Transfer Catalysts for Pyrrole N-Benzylation
Welcome to the technical support center for the optimization of phase transfer catalysts (PTCs) in pyrrole N-benzylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot and optimize your own experimental setups.
I. Troubleshooting Guide: Diagnosing and Solving Common N-Benzylation Issues
This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My N-benzylation reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a phase transfer catalyzed N-benzylation of pyrrole can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
A. Inefficient Phase Transfer of the Pyrrole Anion:
-
The Problem: The primary role of the PTC is to transport the pyrrolide anion, formed by the deprotonation of pyrrole by a base in the aqueous phase, into the organic phase where the benzyl halide is located.[1][2][3] If this transfer is inefficient, the reaction will not proceed.
-
Root Causes & Solutions:
-
Inappropriate Catalyst Structure: The structure of the quaternary ammonium or phosphonium salt is critical.[1][4] Catalysts with short alkyl chains (e.g., tetramethylammonium) are too water-soluble and will not effectively partition into the organic phase.[1][5] Conversely, extremely lipophilic catalysts may be reluctant to return to the aqueous interface to pick up more anion.
-
Solution: Select a catalyst with appropriate lipophilicity. Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are often good starting points due to their balanced solubility.[6][7] For more challenging systems, catalysts with longer alkyl chains like tetrahexylammonium or trioctylmethylammonium salts may be necessary to enhance organic phase solubility.[1]
-
-
Insufficient Catalyst Loading: While catalytic, an adequate amount is necessary to ensure a sufficient rate of anion transport.
-
Solution: A typical starting point is 1-10 mol%. If conversion is low, consider incrementally increasing the catalyst loading.
-
-
B. Issues with Base and Deprotonation:
-
The Problem: The pyrrole N-H is acidic, but requires a sufficiently strong base for deprotonation to occur at a reasonable rate at the interface.
-
Root Causes & Solutions:
-
Base Strength and Concentration: Weak bases like sodium bicarbonate may not be effective. The concentration of the aqueous base is also crucial; a higher concentration increases the driving force for deprotonation.
-
Solid vs. Aqueous Base: Using a solid base can sometimes be advantageous as it avoids introducing excess water which can hydrate the anion and hinder its transfer.[1]
-
Solution: Experiment with solid KOH or K₂CO₃, especially in solid-liquid PTC systems.
-
-
C. Reaction Conditions:
-
The Problem: Temperature, solvent, and agitation all play a significant role in reaction kinetics.[9]
-
Root Causes & Solutions:
-
Temperature: Many PTC reactions proceed at room temperature, but some require heating to overcome activation energy barriers.
-
Solvent Choice: The organic solvent must dissolve the benzyl halide and the ion pair formed between the catalyst and the pyrrolide anion. Non-polar solvents like toluene or dichloromethane are common choices.[10]
-
Solution: Ensure your benzyl halide is fully dissolved. If solubility is an issue, consider a more polar aprotic solvent, but be mindful that this can sometimes slow down the reaction by solvating the anion.
-
-
Agitation: Vigorous stirring is critical in biphasic reactions to maximize the interfacial area where the initial deprotonation and ion exchange occur.[11]
-
Solution: Ensure your stir rate is high enough to create a fine emulsion of the two phases. Mechanical stirring is often more effective than magnetic stirring for larger scale reactions.
-
-
Question 2: I'm observing significant formation of side products. What are they and how can I suppress them?
Answer:
Side product formation in pyrrole N-benzylation often involves C-alkylation or reactions involving the benzyl halide.
A. C-Alkylation of the Pyrrole Ring:
-
The Problem: The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and the carbon atoms (primarily C2). While N-alkylation is generally favored, C-alkylation can become a competing pathway.
-
Root Causes & Solutions:
-
Reaction Conditions: The choice of counter-ion and solvent can influence the N- versus C-alkylation ratio.
-
Solution: Generally, "freer" anions (less tightly ion-paired) tend to favor C-alkylation. Conditions that promote tight ion pairing, such as using less polar solvents and alkali metal cations with a higher charge density (e.g., Li⁺ vs. K⁺), can sometimes favor N-alkylation. However, in PTC, the quaternary ammonium cation is the primary counter-ion in the organic phase. Optimizing catalyst structure and solvent may be necessary.
-
-
Steric Hindrance: Introducing steric bulk on the pyrrole ring can disfavor C-alkylation.
-
B. Benzyl Halide Side Reactions:
-
The Problem: Under strongly basic conditions, benzyl halides can undergo self-condensation or elimination reactions. Benzyl alcohol can also be formed via hydrolysis if there is significant partitioning of the hydroxide ion into the organic phase.
-
Root Causes & Solutions:
-
Excessive Temperature or Reaction Time: Prolonged exposure to basic conditions at elevated temperatures can promote these side reactions.
-
Solution: Monitor the reaction progress (e.g., by TLC or GC) and work it up as soon as the starting material is consumed.[12] Try to run the reaction at the lowest effective temperature.
-
-
Hydroxide Extraction: Some PTCs can extract hydroxide ions into the organic phase, leading to hydrolysis of the benzyl halide.
-
Solution: Using a catalyst that is less prone to extracting hydroxide, or using a solid base like potassium carbonate, can mitigate this issue.
-
-
Question 3: My reaction starts well but then stalls before completion. What could be causing this catalyst deactivation?
Answer:
Catalyst "poisoning" or deactivation is a common issue in PTC.[10]
-
The Problem: The catalyst can become trapped in a non-productive state, effectively removing it from the catalytic cycle.
-
Root Causes & Solutions:
-
Formation of a Lipophilic, Unreactive Ion Pair: The leaving group of the benzyl halide (e.g., bromide or iodide) is brought back into the aqueous phase by the catalyst.[1] However, if the leaving group is highly lipophilic (like iodide or tosylate), the resulting quaternary ammonium-leaving group ion pair may be too soluble in the organic phase and reluctant to return to the interface for another cycle. This is a classic example of catalyst poisoning.[10]
-
Solution: If using benzyl iodide, consider switching to benzyl bromide or benzyl chloride. While the reaction may be slower, the catalyst turnover will be more efficient. Using a mesylate leaving group instead of a tosylate can also be beneficial.[10]
-
-
Catalyst Decomposition: Quaternary ammonium salts, especially those with certain structural features, can undergo Hofmann elimination at elevated temperatures in the presence of a strong base.
-
Solution: Avoid excessive temperatures. If high temperatures are necessary, consider using more thermally stable phosphonium-based catalysts.[13]
-
-
II. Frequently Asked Questions (FAQs)
How do I choose the best phase transfer catalyst for my specific pyrrole derivative?
The optimal catalyst strikes a balance between aqueous and organic solubility. A good starting point is to use empirical parameters like the "C#" (total number of carbons on the 4 alkyl chains) and the "q-value".[10]
-
For reactions where the organic phase reaction is rate-limiting ("I-Reaction") , which is common for N-benzylation, a higher C# (in the range of 16-32) is often desirable to increase the concentration of the pyrrolide-catalyst ion pair in the organic phase.[10]
-
Catalyst Screening: The most reliable method is to screen a small panel of commercially available catalysts.
| Catalyst Type | Common Examples | Key Characteristics |
| Symmetrical Quaternary Ammonium | Tetrabutylammonium Bromide (TBAB), Tetrahexylammonium Bromide | Good general-purpose catalysts. Lipophilicity increases with chain length.[6] |
| Asymmetrical Quaternary Ammonium | Aliquat® 336 (Trioctylmethylammonium chloride) | Highly lipophilic, good for ensuring catalyst remains in the organic phase.[14] |
| Quaternary Phosphonium | Tetrabutylphosphonium Bromide | Generally more thermally stable than ammonium salts.[13] |
| Crown Ethers | 18-Crown-6 | Excellent at complexing potassium ions, making the associated anion "naked" and highly reactive. More expensive and toxic.[2][15] |
What is the role of water in a liquid-liquid PTC system? Should I aim for anhydrous conditions?
Water is essential in a typical liquid-liquid PTC system as it dissolves the inorganic base and the initial pyrrole salt. However, too much water can be detrimental.[1] An excess of water can lead to heavy hydration of the pyrrolide anion, making it more difficult for the PTC to extract it into the organic phase.[1] The goal is not anhydrous conditions, but rather a controlled amount of water, often achieved by using a highly concentrated aqueous base (e.g., 50% NaOH).
Can I run this reaction under solid-liquid PTC conditions? What are the advantages?
Yes, solid-liquid PTC is a viable and often advantageous alternative.
-
Setup: The reaction is run with a solid inorganic base (e.g., powdered KOH or K₂CO₃) and the organic solvent containing the pyrrole, benzyl halide, and PTC.
-
Advantages:
-
Reduced Water Content: Minimizes anion hydration, potentially increasing reactivity.[1]
-
Simplified Workup: The solid base can be simply filtered off at the end of the reaction.
-
Milder Conditions: Can sometimes be run under milder conditions than liquid-liquid systems.
-
How can I monitor the progress of my N-benzylation reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the reaction mixture alongside the pyrrole starting material and, if available, an authentic sample of the N-benzylpyrrole product.
-
Visualization: N-benzylpyrroles are often more non-polar than the starting pyrrole, so the product spot should have a higher Rf value. UV light is typically used for visualization.
-
Interpretation: The reaction is complete when the starting material spot has completely disappeared.
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Pyrrole N-Benzylation using Liquid-Liquid PTC
This protocol provides a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the pyrrole substrate (1.0 eq), the organic solvent (e.g., toluene, 5-10 mL per mmol of pyrrole), the phase transfer catalyst (e.g., TBAB, 5 mol%), and benzyl bromide (1.1 eq).
-
Base Addition: Add a 50% (w/w) aqueous solution of NaOH (3.0-5.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature or heat to 40-60 °C. Monitor the reaction by TLC until the starting pyrrole is consumed.
-
Workup: Cool the reaction to room temperature and add water to dissolve any precipitated salts. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Screening of Phase Transfer Catalysts
-
Parallel Setup: Set up several small-scale reactions (e.g., in vials) in parallel, each with the same amounts of pyrrole, benzyl bromide, solvent, and base.
-
Catalyst Addition: To each vial, add a different phase transfer catalyst (e.g., TBAB, TBAHS, Aliquat® 336, tetrabutylphosphonium bromide) at the same molar loading (e.g., 5 mol%). Include a control reaction with no catalyst.
-
Execution: Stir all reactions under identical conditions (temperature, stir rate) for a set period (e.g., 4 hours).
-
Analysis: Quench a small aliquot from each reaction and analyze by GC or LC-MS to determine the conversion and yield for each catalyst, allowing for direct comparison.
IV. Visualizing the Mechanism and Workflow
The Catalytic Cycle of N-Benzylation
The following diagram illustrates the fundamental steps of the phase transfer catalytic cycle for pyrrole N-benzylation.
Caption: Phase transfer catalytic cycle for pyrrole N-benzylation.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving low yield issues.
Caption: Decision tree for troubleshooting low yield in N-benzylation.
V. References
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Halpern, M. PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
Gagnon, D., et al. (2016). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega.
-
Green Chemistry. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Royal Society of Chemistry. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]
-
Wikipedia. Phase-transfer catalyst. Retrieved from [Link]
-
Dalal Institute. Phase Transfer Catalysis. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Ooi, T., & Maruoka, K. (2007). Design of high-performance chiral phase-transfer catalysts with privileged structures. Angewandte Chemie International Edition.
-
ResearchGate. (2008). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Sharma, M. M. Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. biomedres.us [biomedres.us]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. phasetransfer.com [phasetransfer.com]
- 15. iajpr.com [iajpr.com]
Troubleshooting low purity in 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde recrystallization
Answering the call of the modern laboratory, this Technical Support Center provides targeted troubleshooting for the purification of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde via recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through common challenges, ensuring the highest purity for your compound.
Technical Support Guide: Recrystallization of this compound
This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter. We will delve into the causality behind each experimental step, empowering you to make informed decisions and adapt protocols to your unique situation.
FAQ 1: My initial attempts at recrystallization have failed to significantly improve purity. Where do I begin troubleshooting?
The most critical factor in a successful recrystallization is the choice of solvent.[1] An ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility upon cooling.[1][2] The structural features of this compound—a large, substituted aromatic system with a polar aldehyde group—suggest that a solvent of intermediate polarity, or a mixed-solvent system, will be most effective.
Initial Troubleshooting Steps:
-
Re-evaluate Your Solvent System: If purity is not improving, your current solvent likely has a suboptimal solubility profile. Either it dissolves the impurities along with the product at all temperatures, or it doesn't dissolve the product well enough when hot to leave impurities behind.
-
Conduct a Systematic Solvent Screening: This is a mandatory first step before committing a large amount of material to a full-scale recrystallization.
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude material into several different test tubes.
-
Solvent Addition: To each tube, add a different test solvent (see Table 1) dropwise at room temperature. Agitate the tube after each addition. A good candidate solvent will not dissolve the compound at this stage.[1]
-
Heating: Gently heat the test tubes that showed poor room-temperature solubility. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.
The best solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol | 78 | Polar | The hydroxyl group may interact well with the aldehyde, while the ethyl group solvates the aromatic rings. Often a good starting point.[3] |
| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Ethyl Acetate | 77 | Intermediate | The ester functionality offers moderate polarity. Often a good choice for molecules like this.[3] |
| Toluene | 111 | Non-polar | The aromatic nature of toluene will effectively solvate the dichlorobenzyl and pyrrole rings. May require a co-solvent. |
| Hexane/Heptane | 69 / 98 | Non-polar | Likely too non-polar to dissolve the compound on its own, even when hot. Ideal as an "anti-solvent" in a mixed system. |
| Acetone | 56 | Polar Aprotic | A strong solvent; may dissolve the compound too well even at room temperature, but useful in mixed systems.[3] |
FAQ 2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solid separates from the solution as a liquid phase rather than a crystalline solid.[4] This is a common problem, especially when the solution is highly concentrated or contains significant impurities, which can depress the melting point of the crude material.[4][5]
Causality & Solutions:
-
High Impurity Load: A large amount of impurity can significantly lower the mixture's melting point. If this depressed melting point is below the temperature at which crystallization should occur, the compound will separate as a liquid.
-
Solution: Attempt a preliminary purification step. A quick filtration through a small plug of silica gel with a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) can remove baseline impurities, making subsequent recrystallization more successful.[6]
-
-
Supersaturation & Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have time to orient themselves into a crystal lattice.
-
Solution 1: Re-heat the solution to dissolve the oil, add a small amount (5-10% more) of the same hot solvent to reduce the concentration, and allow it to cool much more slowly.[4][7] Insulating the flask can promote slow cooling.
-
Solution 2 (Mixed Solvents): If using a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane), add more of the "good" solvent (the one in which the compound is more soluble) to dissolve the oil, then re-attempt the slow cooling process.
-
FAQ 3: The recrystallization works, but my yield is very low (<50%). How can I improve recovery?
Low yield is one of the most frequent issues in recrystallization and almost always points to using an excessive volume of solvent.[4][8]
Root Causes & Optimization Strategies:
-
Excess Solvent: Any compound that remains dissolved in the cold "mother liquor" after filtration is lost. Using too much solvent maximizes this loss.[5][8]
-
Solution: During the dissolution step, add the hot solvent in small portions, ensuring each portion is given time to dissolve the solid before adding the next. The goal is to use the absolute minimum amount of hot solvent required to fully dissolve your compound.[1][9] If you suspect you've added too much, you can carefully evaporate some of the solvent with a gentle stream of nitrogen or by using a rotary evaporator before proceeding to the cooling step.[4]
-
-
Premature Crystallization: If crystals form too early during a hot filtration step (if performed), product is lost.
-
Solution: Use a slight excess of solvent (~10%) before hot filtration to ensure the compound remains in solution.[7] Also, pre-heat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
-
Incomplete Crystallization: Insufficient cooling will leave a significant amount of product in the solution.
-
Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[9]
-
FAQ 4: Crystals are not forming even after the solution has cooled completely. What should I do?
This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[4] The crystallization process requires an initial nucleation event—the formation of the first tiny seed crystal—to begin.[10]
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[4][7]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[4][5]
-
Reduce Solvent Volume: As a last resort, if the solution is simply too dilute, evaporate a portion of the solvent and attempt to cool again.[4]
Visualizing the Troubleshooting Process
The following diagram outlines a decision-making workflow for addressing common recrystallization problems.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Crystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Eluent Systems for Dichlorobenzyl Pyrroles
Welcome to the technical support center for the chromatographic purification of dichlorobenzyl pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging halogenated heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separations with confidence.
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for separating dichlorobenzyl pyrroles on a silica gel column?
A good starting point for most dichlorobenzyl pyrroles is a binary solvent system of a non-polar solvent and a moderately polar solvent. The most common and effective initial system is a mixture of Hexane and Ethyl Acetate .[1][2]
Begin by conducting Thin Layer Chromatography (TLC) analysis with a series of solvent ratios to find the optimal polarity. A good target Rf (retention factor) for the desired compound is between 0.2 and 0.4, as this typically translates well to column chromatography.[1]
Table 1: Recommended Starting Eluent Systems & Polarity
| Compound Polarity | Recommended Starting System | Initial Ratio (Non-polar:Polar) | Notes |
| Low Polarity | Hexane / Ethyl Acetate | 95:5 to 90:10 | Ideal for less functionalized pyrroles. |
| Medium Polarity | Hexane / Ethyl Acetate | 80:20 to 70:30 | A versatile range for many derivatives.[2] |
| High Polarity | Dichloromethane / Methanol | 98:2 to 95:5 | For pyrroles with additional polar groups (e.g., esters, amides).[1][2] |
Q2: My pyrrole compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?
Streaking or tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.[3] Pyrroles, being weakly acidic, can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" to the column, resulting in poor peak shape.[1][3][4]
The most effective solution is to add a basic modifier to your eluent system to neutralize these acidic sites.
-
Solution: Add 0.5-2% triethylamine (TEA) to your eluent mixture.[3][4][5] The TEA will preferentially bind to the acidic silanol groups, preventing your pyrrole from interacting with them and resulting in sharper, more symmetrical peaks.[6]
Q3: How does changing the eluent polarity affect the separation?
The principle of normal-phase chromatography is based on polarity. The stationary phase (silica gel) is very polar, and the mobile phase (eluent) is less polar.[7]
-
Increasing Eluent Polarity (e.g., increasing the percentage of ethyl acetate in hexane) will cause all compounds to move faster up the column (higher Rf values).[8][9] This is because the more polar eluent is better at competing with the compounds for binding sites on the silica gel, effectively "pushing" them along.[8]
-
Decreasing Eluent Polarity (e.g., decreasing the percentage of ethyl acetate) will slow down the movement of all compounds (lower Rf values), increasing their retention on the column.
The key to good separation is to find a polarity where the different components of your mixture move at sufficiently different rates.[7]
Troubleshooting Guide: Common Separation Problems
This section addresses specific issues you may encounter during the column chromatography of dichlorobenzyl pyrroles.
Problem 1: Poor Separation (Overlapping Peaks or Co-elution)
This is the most common challenge, where two or more compounds elute from the column at the same time.
Root Cause: The chosen eluent system does not have the right selectivity for your specific mixture of compounds. The polarity may be causing the compounds to travel at too similar speeds.
Solutions:
-
Optimize the Binary System: If your Rf values are too high (e.g., > 0.5), decrease the polarity of the eluent. If they are too low (< 0.1), increase the polarity.[9] Small, systematic adjustments to the solvent ratio can often resolve overlapping peaks.[10]
-
Switch Solvent Systems: If optimizing the ratio of Hexane/EtOAc is unsuccessful, switch to a system with different chemical properties. For example, substituting Ethyl Acetate with Dichloromethane or Methyl tert-butyl ether (MTBE) can alter the specific interactions between your compounds, the solvent, and the silica gel, potentially improving separation.
-
Implement Gradient Elution: For complex mixtures with compounds of widely differing polarities, a gradient elution is highly effective.[5]
-
Protocol: Start with a low-polarity eluent (e.g., 5% EtOAc in Hexane) to elute the non-polar impurities. Gradually and systematically increase the percentage of the polar solvent over the course of the separation. This allows each compound to elute in its optimal polarity window, improving resolution.[1][10]
-
Workflow for Troubleshooting Poor Separation
Caption: A logical workflow for troubleshooting poor chromatographic separation.
Problem 2: Compound Will Not Elute from the Column
Root Cause: The eluent system is not polar enough to move your compound through the highly polar silica gel. Your compound remains strongly adsorbed at the top of the column.[11]
Solutions:
-
Drastic Polarity Increase: If your compound is "stuck," you need to significantly increase the eluent's polarity. A common strategy is to switch to a Dichloromethane/Methanol mixture. A small amount of methanol (2-10%) dramatically increases the eluent's polarity and will elute most compounds.[1][2]
-
Check Compound Stability: In rare cases, a highly reactive compound may decompose on the acidic silica gel.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If decomposition is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3][12]
Problem 3: The Dichlorobenzyl Pyrrole is Tailing Severely
Root Cause: As detailed in the FAQs, this is almost always due to the interaction between the pyrrole's N-H group (or other acidic/basic sites) and the acidic silanol groups on the silica gel. Halogenated compounds can also sometimes exhibit "sticky" behavior on columns, leading to poor peak shape.[13]
Solution Mechanism: Adding a small amount of a basic modifier like triethylamine (TEA) "caps" the active silanol sites, presenting a more inert surface to your analyte.
Mechanism of Peak Tailing Mitigation
Caption: How triethylamine (TEA) prevents peak tailing by neutralizing acidic silanol sites on silica gel.
Experimental Protocol: Deactivating Silica Gel for Acid-Sensitive Pyrroles
-
Prepare Eluent with TEA: Create your chosen eluent system (e.g., 90:10 Hexane:Ethyl Acetate) and add 1-2% triethylamine by volume.[4]
-
Pack the Column: Pack your column with silica gel as you normally would, using this TEA-containing eluent.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures all the acidic sites throughout the silica bed are neutralized.[5]
-
Load and Run: Dissolve your crude dichlorobenzyl pyrrole in a minimal amount of the eluent (or dichloromethane if necessary) and load it onto the column. Proceed with the chromatography using the TEA-containing eluent.
References
- Minimizing product loss during workup of pyrrole syntheses. Benchchem.
- 2.3D: Separation Theory. (2022). Chemistry LibreTexts.
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). PMC.
- Thin Layer Chrom
- Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Deriv
- How To Choose The Best Eluent For Thin Layer Chrom
- Column chrom
- Halogenated Molecule Sticking to Column. (2008).
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting common issues in the purification of tetrasubstituted pyrroles. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Tip on Peak Tailing of Basic Analytes. Phenomenex.
- How can I select the solvent system for column chromatography? (2015).
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. columbia.edu [columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
Validation & Comparative
1H NMR chemical shifts interpretation for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Content Type: Technical Comparison & Interpretation Guide Methodology: 1H NMR Spectroscopy (300-500 MHz) Solvent Standard: Chloroform-d (CDCl₃)
Executive Summary & Application Context
This guide provides a definitive interpretation of the 1H NMR spectrum for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde . This compound is typically synthesized via the N-alkylation of pyrrole-2-carbaldehyde with 3,4-dichlorobenzyl chloride.
For researchers in medicinal chemistry, the primary challenge is distinguishing the successful N-alkylated product from:
-
Unreacted Starting Materials: Pyrrole-2-carbaldehyde and 3,4-Dichlorobenzyl chloride.
-
Regioisomers: O-alkylation (rare for pyrroles but possible in specific conditions) or C-alkylation.
This guide compares the product's spectral signature against its precursors to provide a self-validating identification workflow.
Experimental Protocol: High-Resolution Acquisition
To ensure data matches the chemical shifts reported below, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the dried, purified product.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If the compound is insoluble, DMSO-d₆ may be used, but this will shift exchangeable protons and aromatic signals slightly downfield. This guide focuses on CDCl₃ .[1]
-
-
Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.
Instrument Parameters
-
Frequency: 300 MHz minimum (500 MHz recommended for clear aromatic splitting).
-
Temperature: 298 K (25°C).
-
Scans: 16–32 scans are sufficient for this concentration.
-
Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .
Comparative Analysis: Product vs. Precursors
The following table contrasts the product's chemical shifts with its starting materials. This comparison is the primary method for validating the success of the synthesis.
| Assignment | Product (Target) | SM 1: Pyrrole-2-carbaldehyde | SM 2: 3,4-Dichlorobenzyl Chloride | Diagnostic Change (Proof of Synthesis) |
| Aldehyde (-CHO) | 9.54 ppm (s, 1H) | 9.50 ppm (s, 1H) | N/A | Signal retained; confirms oxidation state intact. |
| Pyrrole N-H | ABSENT | ~10.5 - 11.0 ppm (br s) | N/A | Disappearance of broad NH peak confirms substitution at Nitrogen. |
| Benzylic (-CH₂-) | 5.55 ppm (s, 2H) | N/A | 4.52 ppm (s, 2H) | Downfield Shift (+1.0 ppm) . Shift from 4.5 to 5.5 ppm confirms attachment to the aromatic pyrrole nitrogen rather than Cl. |
| Pyrrole Aromatics | 6.2 - 7.0 ppm | 6.3 - 7.2 ppm | N/A | Pattern changes from 3H (unsub) to 3H (N-sub). H-5 shifts upfield slightly due to loss of H-bonding. |
| Benzene Aromatics | 6.9 - 7.4 ppm | N/A | 7.2 - 7.5 ppm | Integration now totals 6 aromatic protons (3 Pyrrole + 3 Benzene). |
Key: s = singlet, d = doublet, br = broad, SM = Starting Material.
Detailed Spectral Interpretation
Region A: The Aldehyde Anchor (9.5 – 9.6 ppm)
-
Signal: Sharp Singlet (1H).
-
Interpretation: This is the most deshielded proton. Its presence confirms the aldehyde group survived the reaction conditions.
-
Coupling: Typically a singlet, though high-resolution scans may show minute coupling (J < 1 Hz) to Pyrrole H-4 or H-5.
Region B: The Benzylic Linker (5.5 – 5.6 ppm)
-
Signal: Sharp Singlet (2H).
-
Mechanistic Insight: In the starting material (benzyl chloride), this CH₂ is attached to Chlorine (~4.5 ppm). Upon nucleophilic attack by the pyrrole nitrogen, the CH₂ is now bound to an aromatic nitrogen system. This deshields the protons, shifting them downfield to ~5.55 ppm .
-
Validation: If you see a peak at 4.5 ppm, you have unreacted benzyl chloride. If you see a peak at 5.1 ppm, check for O-alkylation (rare).
Region C: The Aromatic Fingerprint (6.2 – 7.5 ppm)
This region is complex due to the overlap of two distinct ring systems.
-
Pyrrole Ring (3 Protons):
-
H-3 (dd, ~6.98 ppm): Adjacent to the carbonyl; deshielded.
-
H-5 (dd, ~6.95 ppm): Adjacent to the Nitrogen linker.
-
H-4 (dd/m, ~6.28 ppm): The most shielded aromatic proton (upfield).
-
-
Dichlorophenyl Ring (3 Protons):
-
H-2' (d, ~2.0 Hz): Isolated between chlorines/linker (meta coupling only).
-
H-5' (d, ~8.4 Hz): Ortho coupling to H-6'.
-
H-6' (dd, ~8.4, 2.0 Hz): Couplings to both H-5' and H-2'.
-
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for confirming the structure based on the data above.
Caption: Decision tree for verifying N-alkylation of pyrrole-2-carbaldehyde via 1H NMR shifts.
References
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 1623 (Pyrrole-2-carbaldehyde) & SDBS No. 2965 (Benzyl chloride derivatives). National Institute of Advanced Industrial Science and Technology. [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2] [Link]
-
Royal Society of Chemistry (RSC). Characterization Data of Substrates: 1-Benzyl-1H-Pyrrole-2-carbaldehyde analogs. (Supplementary Information). [Link]
Sources
Mass spectrometry fragmentation patterns of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Technical Comparison Guide: Mass Spectrometry Profiling of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of This compound . As a critical synthetic intermediate in the development of antitubercular and antifungal agents (specifically hydrazone and Schiff base derivatives), accurate identification of this scaffold is essential for purity assessment and metabolic tracking. This document compares its MS performance against non-halogenated analogs and isomeric alternatives, establishing a self-validating protocol for researchers in drug discovery.
Chemical Identity & Physicochemical Baseline
Before analyzing fragmentation, the theoretical baseline must be established to validate experimental data.
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₉Cl₂NO |
| Exact Mass (Monoisotopic) | 253.0061 Da (based on ³⁵Cl) |
| Molecular Weight | 254.11 g/mol |
| Key Structural Features | Electron-rich pyrrole ring; Electron-withdrawing 3,4-dichlorobenzyl group; Reactive aldehyde at C2.[1][2] |
Mass Spectrometry Fragmentation Analysis (EI, 70 eV)
The electron ionization (EI) spectrum of this compound is dominated by the stability of the aromatic systems and the weakness of the benzylic C-N bond.
A. The Molecular Ion Cluster (Isotopic Fingerprint)
Unlike non-halogenated pyrroles, this compound exhibits a diagnostic isotopic cluster due to the two chlorine atoms.
-
m/z 253 (M⁺˙): Base peak or high intensity. Represents the [³⁵Cl, ³⁵Cl] isotopologue.
-
m/z 255 (M+2): Approx. 65% intensity of M⁺. Represents [³⁵Cl, ³⁷Cl].
-
m/z 257 (M+4): Approx. 10% intensity of M⁺. Represents [³⁷Cl, ³⁷Cl].
-
Significance: This 9:6:1 pattern is the primary validation check for the presence of the 3,4-dichloro moiety.
B. Primary Fragmentation Pathway: Benzylic Cleavage
The most thermodynamically favorable pathway involves the cleavage of the C-N bond connecting the benzyl group to the pyrrole ring.
-
Formation of the Dichlorobenzyl Cation (m/z 159): The charge preferentially remains on the benzyl fragment due to resonance stabilization.
-
Tropylium Rearrangement: The 3,4-dichlorobenzyl cation (m/z 159) rearranges to the highly stable 3,4-dichlorotropylium ion . This is the diagnostic "base peak" in many spectra of this class.
-
Secondary Loss of Chlorine: The tropylium ion further fragments by losing a Cl radical or HCl, generating ions at m/z 123/124.
C. Secondary Pathway: Aldehyde Functionality
-
Loss of Hydrogen (M-1): A small peak at m/z 252 may be observed, characteristic of aldehydes (formation of acylium ion).
-
Loss of CHO (M-29): Cleavage of the aldehyde group yields the N-benzylpyrrole cation (m/z 224).
-
Loss of CO (M-28): A rearrangement eliminating carbon monoxide is common in aromatic aldehydes.
D. Visualization of Fragmentation Dynamics
Caption: Predicted EI-MS fragmentation tree for this compound showing the dominance of the benzylic cleavage pathway.
Comparative Performance Analysis
This section evaluates how the target compound distinguishes itself from common alternatives in a drug discovery context.
Comparison 1: Vs. The Unsubstituted Analog (1-Benzyl-1H-pyrrole-2-carbaldehyde)
-
The "Chlorine Shift": The unsubstituted analog produces a base peak at m/z 91 (Tropylium ion). The target compound shifts this peak to m/z 159 .
-
Performance Implication: This +68 Da shift (mass of two Cl atoms minus 2 H) is a definitive confirmation of the dichloro-substitution pattern. If m/z 91 is observed in the target's spectrum, it indicates dehalogenation (sample degradation) or contamination.
Comparison 2: Vs. Regioisomers (e.g., 2,4-Dichloro or 2,6-Dichloro isomers)
-
Mass Spectrometry Limit: EI-MS is often insufficient to distinguish positional isomers of the benzyl ring because they all generate the same m/z 159 fragment.
-
Differentiation Strategy:
-
2,6-Dichloro isomer: Steric hindrance from the ortho-chlorines may weaken the C-N bond further, potentially increasing the ratio of m/z 159 to the Molecular Ion compared to the 3,4-isomer.
-
Chromatography: GC retention time is the required discriminator. The 3,4-isomer (less sterically crowded) typically elutes later than the 2,6-isomer on non-polar columns (e.g., DB-5).
-
Comparison 3: Ionization Techniques (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Signal | Fragment Ions (m/z 159) | Protonated Molecule [M+H]⁺ (m/z 254) |
| Utility | Structural Fingerprinting | Molecular Weight Confirmation |
| Sensitivity | Moderate | High (esp. for polar derivatives) |
| Recommendation | Use for Identification and library matching. | Use for LC-MS quantification in biological matrices. |
Validated Experimental Protocol
To ensure reproducible fragmentation data, follow this standardized GC-MS workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (MeOH/EtOH) if analyzing strictly for aldehyde purity, as acetal formation can occur in the injector port.
-
Concentration: Dilute to 10 ppm (10 µg/mL) for scan mode analysis.
Step 2: GC-MS Parameters
-
Column: Agilent DB-5ms (or equivalent); 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (or 10:1 split for concentrated samples); Temp: 250°C.
-
Oven Program:
-
Hold at 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Source: Electron Ionization (70 eV); Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 40 to 400.
Step 3: Data Validation Criteria
-
Check M+: Identify cluster at m/z 253/255/257.
-
Check Base Peak: Verify m/z 159 is the dominant fragment.
-
Check Impurities: Look for m/z 91 (de-chlorinated impurity) or m/z 95 (unsubstituted pyrrole-2-carbaldehyde, indicating hydrolysis).
References
-
NIST Mass Spectrometry Data Center. "1H-Pyrrole-2-carboxaldehyde - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .
-
BenchChem. "Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene." BenchChem Technical Guides. Accessed via .
-
Li, X., et al. (2013).[3] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(21). .
-
Silverstein, R. M., et al. "Pyrrole-2-carboxaldehyde." Organic Syntheses, Coll.[4] Vol. 4, p.831 (1963). .
-
Md. Razzak, et al. (2021). "Synthesis and biological evaluation of some novel pyrrole derivatives." Research Journal of Pharmacy and Technology. Link.
Sources
Comparative FTIR Analysis Guide: 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Executive Summary & Application Context
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde is a critical pharmacophore intermediate, frequently employed in the synthesis of antitubercular agents, anti-inflammatory drugs, and pyrrole-based kinase inhibitors. Its structural integrity relies on the successful N-alkylation of pyrrole-2-carbaldehyde with 3,4-dichlorobenzyl chloride.
For researchers and QC scientists, FTIR spectroscopy serves as the primary "gatekeeper" method to validate this synthesis. This guide moves beyond simple peak listing to provide a comparative spectral analysis , demonstrating how to objectively distinguish the target product from its precursors and confirm the absence of unreacted starting materials.
Theoretical Framework & Spectral Logic
The validation logic rests on three spectroscopic pillars:
-
The "Silent" Region (Validation of N-Alkylation): The disappearance of the pyrrole N-H stretch.
-
The Carbonyl Shift (Electronic Environment): Monitoring the aldehyde C=O stretch for shifts indicating loss of hydrogen bonding.
-
The Fingerprint Integration (Substituent Confirmation): Appearance of C-Cl stretches and 1,2,4-trisubstituted benzene patterns.
Mechanistic Validation Workflow
The following diagram illustrates the logical flow for interpreting the FTIR data to confirm product identity.
Figure 1: Logical decision tree for FTIR validation of N-alkylated pyrrole synthesis.
Comparative Spectral Analysis
The following table provides a direct comparison between the target product and its specific alternatives (precursors). This data allows for rapid assessment of reaction completion.
Table 1: Characteristic Peak Comparison
| Functional Group | Vibration Mode | Precursor A (Pyrrole-2-CHO) | Precursor B (Benzyl Chloride) | Target Product (N-Benzyl Derivative) | Diagnostic Significance |
| Amine (Pyrrole) | N-H Stretch | 3298 cm⁻¹ (Broad) | Absent | ABSENT | Primary Indicator. Presence indicates unreacted Precursor A. |
| Aldehyde | C=O Stretch | 1638–1655 cm⁻¹ | Absent | 1650–1665 cm⁻¹ | Retention of aldehyde. Slight blue shift often observed due to loss of intermolecular H-bonding. |
| Aromatic Ring | C=C Stretch | ~1539, 1453 cm⁻¹ | 1585, 1470 cm⁻¹ | 1590–1600 cm⁻¹ | Overlap of pyrrole and benzene ring modes. |
| Alkyl Linker | C-H (CH₂) | Absent | 2970, 2943 cm⁻¹ | 2920–2980 cm⁻¹ | Confirms incorporation of the benzyl linker. |
| Halogen | C-Cl Stretch | Absent | 1045 cm⁻¹ | 1030–1050 cm⁻¹ | Confirms presence of the dichlorobenzyl moiety. |
| Substitution | C-H Out-of-Plane | ~740 cm⁻¹ | ~820, 880 cm⁻¹ | 810–890 cm⁻¹ | Characteristic of 1,2,4-trisubstituted benzene rings (3,4-dichloro pattern). |
Technical Insight: The carbonyl peak in N-unsubstituted pyrrole-2-carbaldehyde is often lowered (red-shifted) to ~1640 cm⁻¹ due to strong hydrogen bonding (dimer formation). Upon N-alkylation, this H-bond capability is removed, often causing the C=O peak to sharpen and shift slightly higher (to ~1660 cm⁻¹).
Experimental Protocol (Self-Validating)
To ensure reproducible results, follow this protocol. It includes built-in "Stop/Go" checks.
Method: Solid-State FTIR (KBr Pellet or ATR)
Objective: Obtain a spectrum with sufficient resolution to distinguish the "Silent Region" (3300 cm⁻¹).
-
Sample Preparation:
-
ATR (Preferred): Place ~2 mg of the crystalline solid directly onto the diamond crystal. Apply high pressure to ensure contact.
-
KBr Pellet: Mix 1-2 mg of sample with 200 mg of dry spectroscopic-grade KBr. Grind to a fine powder and press at 10 tons for 2 minutes.
-
Validation Step: Ensure the background spectrum (air) is clean before scanning.
-
-
Acquisition Parameters:
-
Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
-
Data Processing:
-
Perform baseline correction.
-
Normalize intensity (0-1 Absorbance) for easy comparison with reference standards.
-
Interpretation Checklist
Troubleshooting & Impurity Analysis
If the spectrum deviates from the Target Product profile, use this guide to identify the issue.
| Observation | Probable Cause | Corrective Action |
| Broad hump at 3300 cm⁻¹ | Unreacted Pyrrole-2-carbaldehyde | Recrystallize (e.g., Ethanol/Water) or re-column. |
| Split Carbonyl (1660 & 1700) | Oxidation to Carboxylic Acid | Check for broad O-H stretch at 3000-2500 cm⁻¹. Purify immediately; store under inert gas. |
| Weak/Missing 1045 cm⁻¹ | Loss of Cl / Hydrolysis | Check MS data. Harsh basic conditions may have displaced chlorides (rare but possible). |
| Strong peak at 1260 cm⁻¹ | Residual Solvent (Ethyl Acetate) | Dry sample under high vacuum for 4h at 40°C. |
References
-
NIST Mass Spectrometry Data Center. "1H-Pyrrole-2-carboxaldehyde Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Aslam, M.A.S., et al. "Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations." Asian Journal of Chemistry, vol. 23, no. 3, 2011. (Provides comparative FTIR data for N-aryl/alkyl pyrrole aldehydes). [Link]
-
Silverstein, R.M., et al. "2-Pyrrolealdehyde."[1] Organic Syntheses, Coll.[1] Vol. 4, p. 831, 1963. (Foundational synthesis and characterization). [Link]
Sources
Comparative Biological Efficacy: 3,4-Dichloro vs. 2,4-Dichloro Benzyl Pyrroles
This guide provides an in-depth technical comparison of 3,4-dichloro versus 2,4-dichloro benzyl pyrroles . It synthesizes structure-activity relationship (SAR) data, experimental efficacy profiles, and mechanistic insights to assist researchers in lead optimization.[1]
Executive Summary
In the optimization of N-benzyl pyrrole pharmacophores, the positional isomerism of chlorine substituents on the benzyl ring acts as a molecular switch, diverting biological activity toward distinct therapeutic targets.
-
2,4-Dichloro Benzyl Pyrroles:
-
Primary Efficacy: Antifungal & Broad-Spectrum Antimicrobial. [1]
-
Mechanism: The ortho-chlorine (C2) introduces steric torsion, enhancing lipophilicity and membrane intercalation. This pattern mimics the pharmacophore of established azole antifungals (e.g., miconazole), favoring inhibition of sterol 14
-demethylase (CYP51).[1] -
Key Data Point: MIC values as low as 0.5–2.0 µg/mL against S. aureus and C. albicans in optimized derivatives.
-
-
3,4-Dichloro Benzyl Pyrroles:
-
Primary Efficacy: Anticancer (Kinase Inhibition) & Antitubercular.
-
Mechanism: The meta/para substitution (C3/C4) lacks the ortho-steric clash, allowing for a flatter molecular conformation. This facilitates deep insertion into narrow enzymatic pockets, such as the ATP-binding sites of tyrosine kinases (EGFR, VEGFR) or the InhA enzyme of M. tuberculosis.
-
Key Data Point: IC
values in the low micromolar to nanomolar range for kinase inhibition; MIC of 0.78 µg/mL against M. tuberculosis.
-
Structural & Electronic Analysis
The biological divergence stems from the steric and electronic impact of the chlorine positions.
| Feature | 2,4-Dichloro Benzyl (Ortho/Para) | 3,4-Dichloro Benzyl (Meta/Para) |
| Steric Geometry | Twisted. The C2-Cl forces the benzyl ring out of plane relative to the pyrrole linker.[1] | Planar/Linear. Lack of ortho-substitution allows free rotation or coplanar conformation.[1] |
| Lipophilicity | High. Increased logP facilitates passive transport across fungal cell walls and bacterial membranes. | Moderate. Balanced solubility profile suitable for intracellular cytosolic targets. |
| Binding Mode | Hydrophobic Pocket Fit. Ideal for globular, hydrophobic active sites (e.g., CYP450 heme pockets).[1] | Stacking/Intercalation. Favors |
Biological Performance Comparison
A. Antimicrobial & Antifungal Efficacy
The 2,4-dichloro motif is the superior scaffold for antimicrobial applications, particularly against fungi and Gram-positive bacteria.[1]
Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)
| Microorganism | 2,4-Dichloro Derivative | 3,4-Dichloro Derivative | Interpretation |
| S. aureus (Gram+) | 0.5 – 2.0 | 4.0 – 8.0 | 2,4-Cl is 2-4x more potent due to better membrane penetration.[1] |
| E. coli (Gram-) | 4.0 – 16.0 | > 32.0 | 2,4-Cl shows superior activity; 3,4-Cl is often inactive against Gram-negatives. |
| C. albicans (Fungi) | 0.78 – 4.0 | 16.0 – 32.0 | 2,4-Cl dominates antifungal activity, mimicking azole drugs.[1] |
| M. tuberculosis | 4.0 – 8.0 | 0.78 | 3,4-Cl is the winner for TB, targeting the InhA enzyme specifically.[1] |
Critical Insight: In sulfonamide-pyrrole hybrids, the 2,4-dichlorobenzyl moiety exhibited the highest antimicrobial activity in the series, directly correlating with its ability to intercalate into bacterial DNA and disrupt membranes [3].[1]
B. Anticancer & Kinase Inhibition
The 3,4-dichloro motif is the preferred scaffold for designing inhibitors of intracellular signaling pathways.
Table 2: Comparative Cytotoxicity & Enzyme Inhibition
| Target / Cell Line | 2,4-Dichloro Activity | 3,4-Dichloro Activity | Mechanism Implicated |
| EGFR Kinase | Moderate ( | High ( | 3,4-Cl fits the ATP binding pocket; 2,4-Cl is too sterically bulky.[1] |
| A549 (Lung Cancer) | 3,4-Cl derivatives induce apoptosis via specific kinase blockade. | ||
| InhA (TB Enzyme) | Weak Inhibition | 36% Inhibition @ 50µM | 3,4-Cl forms specific halogen bonds within the InhA active site.[1] |
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent signaling and binding pathways for the two isomers.
Caption: Divergent Structure-Activity Relationship (SAR) pathways.[1] The 2,4-isomer favors membrane/lipid targets, while the 3,4-isomer favors specific enzymatic pockets.[1]
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol A: Synthesis of N-Benzyl Pyrroles (General Procedure)
Objective: Synthesize the target isomers for head-to-head comparison.
-
Reagents: Pyrrole (1.0 eq), Sodium Hydride (NaH, 1.5 eq), DMF (anhydrous), 2,4-Dichlorobenzyl chloride OR 3,4-Dichlorobenzyl chloride (1.1 eq).
-
Activation: Dissolve pyrrole in dry DMF at 0°C. Add NaH portion-wise. Stir for 30 mins to generate the pyrrolyl anion.
-
Alkylation: Add the respective dichlorobenzyl chloride dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours (monitor via TLC, Hexane:EtOAc 8:2).
-
Work-up: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over
. -
Purification: Silica gel column chromatography.
-
Note: 2,4-isomers often elute faster due to lower polarity (internal shielding) compared to 3,4-isomers.[1]
-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify antimicrobial efficacy.
-
Inoculum: Prepare bacterial/fungal suspension at
CFU/mL in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi). -
Dilution: Prepare serial 2-fold dilutions of the test compounds (2,4-Cl and 3,4-Cl derivatives) in 96-well plates. Range: 128 µg/mL to 0.25 µg/mL.
-
Control: Include Ciprofloxacin (bacteria) and Fluconazole (fungi) as positive controls; DMSO as negative control.
-
Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: Add Resazurin dye (0.01%). A change from blue to pink indicates viable growth. The MIC is the lowest concentration preventing color change.
References
-
Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles. Source: PubMed / NIH Context: Discusses 2,4-dichlorobenzyl derivatives (chlorfenapyr analogs) exhibiting high lipophilicity and insecticidal/antimicrobial activity.[1][2]
-
Structure-based design, synthesis... of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Source: RSC Advances / NIH Context: Identifies 3,4-substituted pyrrole derivatives as potent InhA inhibitors (MIC 0.78 µg/mL) for Tuberculosis treatment.[1]
-
Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Source: ResearchGate Context: Highlights that compound 10g bearing a 2,4-dichlorobenzyl moiety exhibited the best antimicrobial activities in the series.
-
Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Source: PubMed Context:[1][3] Describes 3,4-dichloro-pyrrole-diones as precursors for tyrosine kinase inhibitors (EGFR/VEGFR) with anticancer potential.[1]
-
Repurposing anti-inflammatory drugs... New carbazole derivatives. Source: NIH / PubMed Central Context: Demonstrates that 2,4-dichlorobenzyl substitution on related nitrogen-heterocycles (carbazoles) yields superior antibacterial MIC values (0.5–2 µg/mL).[1][4]
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- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrrole-2-Carbaldehyde Derivatives
Foreword: The Analytical Challenge of Pyrrole-2-Carbaldehyde
Pyrrole-2-carbaldehyde and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of many natural products, pharmaceuticals, and functional materials.[1][2] Their synthesis, whether through traditional organic chemistry or novel biocatalytic routes, necessitates rigorous purity analysis.[3] The presence of the reactive aldehyde group and the aromatic pyrrole ring presents a unique analytical challenge, requiring a highly specific and robust method to separate the main component from process-related impurities and potential degradants.
This guide eschews a generic, step-by-step template. Instead, it offers a comprehensive, logic-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific class of molecules. We will delve into the causality behind each experimental choice, comparing two common yet fundamentally different reversed-phase stationary phases—the ubiquitous C18 and the alternative selectivity Phenyl-Hexyl—to illustrate how a nuanced understanding of analyte-column interactions is paramount for success.
Pillar 1: Analyte Characterization & Initial Strategic Decisions
Before any injection is made, a thorough understanding of the analyte's physicochemical properties is critical. Pyrrole-2-carbaldehyde is a relatively polar aromatic molecule, soluble in common organic solvents like methanol and acetonitrile.[4] Its structure features a π-electron-rich aromatic system and a polar aldehyde group, which dictates its chromatographic behavior.
A critical, often overlooked, aspect is analyte stability. Studies have indicated that pyrrole-2-carbaldehyde can be unstable under certain conditions, a crucial factor when developing a stability-indicating method.[5] This upfront knowledge informs our entire strategy, from sample preparation to mobile phase selection, with the goal of preventing on-column or in-vial degradation.
Logical Framework for Method Development
Our approach is a systematic process of selection and refinement. The workflow is designed to efficiently arrive at a robust, validated method suitable for routine quality control and stability studies.
Caption: HPLC Method Development Workflow.
Pillar 2: The Core Comparison - Stationary Phase Selection
The heart of HPLC method development lies in selecting the right stationary phase, as this choice governs the separation's selectivity. While C18 (octadecylsilane) is the workhorse of reversed-phase chromatography, its reliance on hydrophobic interactions is not always sufficient for complex mixtures of structurally similar aromatic compounds.[6] Here, we compare it directly with a Phenyl-Hexyl phase.
Interaction Mechanisms: A Tale of Two Columns
The fundamental difference between these columns lies in their primary interaction mechanisms with an analyte like pyrrole-2-carbaldehyde.
-
C18 (ODS) Columns: These phases separate molecules primarily based on hydrophobicity.[7][8] The long C18 alkyl chains create a non-polar environment. More hydrophobic molecules interact more strongly and are retained longer.
-
Phenyl-Hexyl Columns: This phase offers a dual mode of interaction. It retains compounds via hydrophobic interactions from its hexyl (C6) chain, but more importantly, it provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[7][8][9] This is particularly useful for separating compounds with subtle differences in their aromatic systems or the position of substituents.[9]
Caption: C18 vs. Phenyl-Hexyl Interaction Mechanisms.
Experimental Comparison: A Screening Protocol
A prudent approach is to screen both column types using a generic gradient. This quickly reveals which chemistry offers superior selectivity for the target compound and its impurities.
Protocol 1: Column Screening
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible and provides an acidic pH to suppress silanol activity).[10]
-
Mobile Phase B: Acetonitrile (ACN). (ACN is often preferred over methanol for aromatic compounds as it can provide different selectivity).[9]
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) scanning 200-400 nm. The optimal wavelength for pyrrole-2-carbaldehyde is around 290 nm.[5]
-
Sample: Pyrrole-2-carbaldehyde spiked with a small amount of a known related substance or a partially degraded sample.
Comparative Data Analysis
After running the screening protocol, we can expect to see results that highlight the different selectivities. The following table represents typical expected data for the main peak and a closely eluting impurity.
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Improvement |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | Phenyl-Hexyl is less retentive due to a shorter alkyl chain (C6 vs C18). |
| Resolution (Rs) between Main Peak and Impurity | 1.3 | 2.2 | Significant Improvement. The π-π interaction on the phenyl phase provides unique selectivity, enhancing separation of structurally similar aromatics.[8][9] |
| Tailing Factor (Tf) (Main Peak) | 1.4 | 1.1 | The phenyl phase can reduce tailing for basic compounds by shielding active silanols. |
| Theoretical Plates (N) | 9,500 | 11,000 | Good peak shape on the phenyl column leads to higher efficiency. |
Based on this hypothetical data, the Phenyl-Hexyl column is the superior choice, offering the necessary resolution for a robust purity method.
Pillar 3: Mobile Phase and Method Optimization
With the Phenyl-Hexyl column selected, the next step is to fine-tune the mobile phase to achieve optimal separation within a reasonable runtime.[11][12]
The Critical Role of pH
For ionizable compounds, mobile phase pH is a powerful tool to adjust retention and selectivity.[10][13] Pyrrole has a pKa of ~17 (as an acid) and is very weakly basic, so it will be neutral over the typical reversed-phase pH range. However, its derivatives may contain acidic or basic functional groups. A common strategy is to set the pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state and robust retention times.[10] For general-purpose analysis of potentially unknown impurities, starting with a slightly acidic pH (e.g., pH 3.0 using a phosphate buffer) is a robust choice that provides sharp peaks for most compounds.
Optimizing the Gradient
The initial screening gradient can be optimized to focus on the elution window of interest, saving time and solvent.
Protocol 2: Optimized HPLC Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 30% B for 2 min, 30-70% B over 10 min, 70-90% B over 2 min, hold at 90% B for 2 min.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C (Slightly elevated temperature can improve efficiency and reduce backpressure).
-
Detection: DAD at 290 nm.
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
This optimized method provides a solid foundation for formal validation.
Pillar 4: Method Validation & Trustworthiness (ICH Q2(R2))
A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[14][15][16]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, and matrix components. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and known impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50-150% of the target concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Quantitation Limit (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits when parameters (pH ±0.2, Temp ±5°C, Flow ±10%) are varied. |
Pillar 5: Proving the Method is Stability-Indicating
For a purity method, the ultimate test of trustworthiness is its ability to separate the intact drug from any degradation products that may form over the product's shelf life. This is confirmed through forced degradation (stress testing) studies, as mandated by ICH guidelines.[17][18]
Protocol 3: Forced Degradation Study
-
Objective: To intentionally degrade the sample using various stress conditions to produce potential degradants. The target degradation is typically 5-20%.[18]
-
Sample Preparation: Prepare separate solutions of the pyrrole-2-carbaldehyde derivative at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH, keep at room temperature for 2 hours. (Pyrrole derivatives can be highly unstable in alkaline media).[19]
-
Oxidative Degradation: Add 3% H₂O₂, keep at room temperature for 6 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the validated HPLC method alongside an unstressed control sample.
-
Evaluation: The chromatograms of the stressed samples must show that all degradation product peaks are baseline resolved from the main analyte peak. Peak purity analysis using a DAD should be performed to confirm the main peak is spectrally pure in all conditions. The ability to achieve this separation confirms the method is stability-indicating .
Conclusion: A Scientifically Sound & Defensible Method
By systematically evaluating analyte properties, comparing column chemistries based on interaction mechanisms, and rigorously optimizing and validating the method, we have developed a scientifically sound purity analysis for pyrrole-2-carbaldehyde derivatives. The comparative data clearly demonstrates the advantage of using a Phenyl-Hexyl column, whose π-π interactions provide superior selectivity for these aromatic analytes compared to a standard C18 phase. The subsequent validation and forced degradation studies provide a self-validating system, ensuring the method is robust, reliable, and fit for purpose in a regulated drug development environment. This logic-driven approach, grounded in authoritative principles, forms the bedrock of high-quality analytical science.
References
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Center for Biotechnology Information (PMC).[Link]
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI.[Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal.[Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central.[Link]
-
Time course analysis of pyrrole-2-carbaldehyde production. ResearchGate.[Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.[Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI.[Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH.[Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.[Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.[Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate.[Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.[Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). PMC.[Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).[Link]
-
Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Academia.edu.[Link]
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent.[Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.[Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.[Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.[Link]
-
Interactions of HPLC Stationary Phases. IMTAKT.[Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.[Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate.[Link]
-
1H-Pyrrole-2-carboxaldehyde. NIST WebBook.[Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.[Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.[Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.[Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.[Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.[Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[Link]
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PMC.[Link]
-
Pyrrole-2-carboxaldehyde (CAS 1003-29-8): Odor profile, Properties, & IFRA compliance. TGSC.[Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials.[Link]
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. ResearchGate.[Link]
-
Mobile Phase Selection in HPLC & UHPLC. (2024). YouTube.[Link]
-
Emerging Investigator Series. (2025). RSC Blogs.[Link]
-
2-formyl pyrrole, 1003-29-8. The Good Scents Company.[Link]
-
Pyrrole-2-carboxaldehyde, 98%. SLS - Lab Supplies.[Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.[Link]
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A Comprehensive Guide to the Melting Point Determination and Purity Assessment of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
This guide provides an in-depth analysis of the methodologies for determining the melting point of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, a compound of interest in contemporary synthetic chemistry and drug discovery. Beyond a simple procedural outline, this document elucidates the scientific rationale behind the selection of analytical techniques, establishes a framework for data interpretation, and compares melting point analysis with other instrumental methods for a holistic purity assessment.
Introduction: The Critical Role of Melting Point in Compound Validation
The melting point of a crystalline solid is a fundamental physical property, defined as the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Consequently, melting point determination serves as a crucial, albeit preliminary, indicator of sample purity. For a compound like this compound, which may serve as a key intermediate in the synthesis of biologically active molecules, verifying its identity and purity is a non-negotiable prerequisite for its use in subsequent reactions or biological assays.
Experimental Protocol: Capillary Melting Point Determination
The most common and accessible method for determining the melting point of a crystalline solid is the capillary melting point technique. This method is favored for its small sample requirement, ease of use, and reproducibility when performed correctly.
Principle of the Method
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then heated in a controlled manner, and the temperatures at which the substance begins to melt (onset) and completely liquefies (meniscus clear) are recorded. This range provides insight into the purity of the sample.
Step-by-Step Experimental Workflow
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Instrument Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Scouting): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.
-
Data Recording: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the entire sample has melted (T_clear). The melting point is reported as the range T_onset – T_clear.
Workflow Diagram
Caption: Workflow for Capillary Melting Point Determination.
Interpreting the Results: What the Melting Point Reveals
For a highly pure sample of this compound, a sharp melting range of 0.5-1 °C is expected. A broader melting range (e.g., > 2 °C) and a depressed melting point compared to a reference standard are indicative of impurities.
| Observation | Interpretation | Potential Cause |
| Sharp melting range (e.g., 85.0-85.5 °C) | High Purity | Successful synthesis and purification. |
| Broad melting range (e.g., 82-85 °C) | Presence of Impurities | Incomplete reaction, residual solvents, or side products. |
| Melting point lower than expected | Presence of Impurities | Eutectic mixture formation. |
| Sample decomposes before melting | Thermal Instability | The compound may not be stable at its melting temperature. |
Note: The melting point values in the table are hypothetical and for illustrative purposes. The actual melting point would need to be determined experimentally.
Comparative Analysis: Beyond the Melting Point
While melting point is a valuable tool, it should not be used in isolation for definitive purity assessment. A combination of analytical techniques provides a more complete picture of the compound's identity and purity.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Melting Point | Purity (qualitative), Identity (preliminary) | Fast, inexpensive, small sample size. | Not suitable for amorphous solids or thermally unstable compounds; not quantitative. |
| NMR Spectroscopy (¹H, ¹³C) | Molecular structure, quantitative purity (with internal standard) | Highly detailed structural information, can identify and quantify impurities. | Higher cost, requires deuterated solvents, more complex data analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, non-destructive, good for confirming identity. | Not suitable for purity determination, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | High sensitivity, confirms molecular formula. | Can be destructive, may not be suitable for all compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity (quantitative), identification of impurities | High resolution, can separate complex mixtures, quantitative. | Requires method development, higher cost, consumes solvents. |
A Multi-faceted Approach to Purity Confirmation
A robust characterization of this compound would involve a combination of these techniques. For instance, after synthesis, a sharp melting point would suggest high purity. This would then be confirmed by ¹H NMR to elucidate the structure and identify any minor impurities, and HPLC to quantify the purity to a high degree of accuracy (e.g., >99%).
A Senior Application Scientist's Guide to UV-Vis Absorption Spectra Analysis of N-benzyl pyrrole carbaldehydes
For researchers, medicinal chemists, and material scientists, understanding the electronic properties of heterocyclic compounds is paramount for designing novel therapeutics and functional materials. Among these, N-benzyl pyrrole carbaldehydes represent a class of molecules with significant potential, owing to the combined electronic features of the pyrrole ring, the carbonyl chromophore, and the N-benzyl substituent. This guide provides an in-depth analysis of the UV-Vis absorption spectra of these compounds, offering a comparative framework, detailed experimental protocols, and the theoretical underpinnings necessary for rigorous spectroscopic characterization.
Introduction: The Spectroscopic Significance of N-benzyl pyrrole carbaldehydes
The UV-Vis absorption spectrum of a molecule provides a window into its electronic structure, revealing the energies of its frontier molecular orbitals. For N-benzyl pyrrole carbaldehydes, the position of the carbaldehyde group (at the 2- or 3-position of the pyrrole ring) and the nature of the solvent can profoundly influence the absorption maxima (λmax) and the molar absorptivity (ε). These spectral shifts are not merely academic; they reflect changes in the electronic distribution within the molecule, which in turn can impact its reactivity, photostability, and biological activity. By systematically analyzing these spectra, we can glean valuable insights into structure-property relationships, guiding the rational design of new molecules with tailored characteristics.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectra of N-benzyl pyrrole carbaldehydes are dominated by two principal types of electronic transitions: π → π* and n → π*.
-
π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyrrole carbaldehydes, the conjugated system extends over the pyrrole ring and the carbonyl group, giving rise to these transitions. The N-benzyl group, with its own π system, can further modulate these transitions through electronic coupling.
-
n → π Transitions:* These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are often sensitive to the solvent environment.
The position and intensity of these absorption bands are dictated by the extent of conjugation, the presence of electron-donating or electron-withdrawing groups, and the polarity of the solvent.
Experimental Protocol: A Self-Validating System for UV-Vis Analysis
To ensure the acquisition of high-quality, reproducible UV-Vis spectra, a robust experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system, minimizing experimental error and ensuring data integrity.
Materials and Instrumentation
-
Analytes: N-benzyl-2-formylpyrrole and N-benzyl-3-formylpyrrole (synthesized and purified according to established literature procedures).
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow
Caption: A logical workflow for the UV-Vis spectroscopic analysis of N-benzyl pyrrole carbaldehydes.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of each N-benzyl pyrrole carbaldehyde in the desired solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to obtain at least five different concentrations. The absorbance of the most concentrated solution should ideally be between 1.0 and 1.5.
-
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
From the spectrum of one of the mid-range concentrations, determine the wavelength of maximum absorbance (λmax).
-
For each concentration, record the absorbance value at the determined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), this plot should be linear.
-
Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.
-
Comparative Analysis of UV-Vis Absorption Spectra
Baseline Spectra: Pyrrole and Pyrrole-2-Carboxaldehyde
To understand the influence of the N-benzyl and carbaldehyde groups, it is instructive to first consider the UV-Vis absorption spectra of the parent heterocycles.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Pyrrole | Vapor | ~210 | ~15,000 | NIST Chemistry WebBook |
| Pyrrole-2-carboxaldehyde | Data not specified | ~290 | Data not specified | NIST Chemistry WebBook |
The introduction of the formyl group at the 2-position of the pyrrole ring results in a significant bathochromic (red) shift of the main absorption band. This is due to the extension of the conjugated π-system, which lowers the energy gap between the HOMO and LUMO.
The Influence of the N-benzyl Group and Solvent Polarity
The N-benzyl group is expected to cause a further, albeit smaller, bathochromic shift compared to an N-unsubstituted or N-alkyl-substituted pyrrole carbaldehyde. This is due to the electronic interaction between the π-system of the benzyl group and the pyrrole ring.
More significantly, the position of the absorption maxima of N-benzyl pyrrole carbaldehydes is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
-
π → π Transitions:* For these transitions, an increase in solvent polarity generally leads to a small bathochromic shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
-
n → π Transitions:* In contrast, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. This is because the non-bonding electrons of the carbonyl oxygen can interact with protic solvents (like ethanol) through hydrogen bonding, which lowers the energy of the ground state more than the excited state.
The following table provides a hypothetical yet illustrative comparison of the expected UV-Vis absorption data for N-benzyl-2-formylpyrrole in solvents of varying polarity, based on the known behavior of similar chromophoric systems.
| Solvent | Polarity Index | Expected λmax (nm) for π → π | Expected λmax (nm) for n → π |
| Hexane | 0.1 | ~285 | ~340 |
| Dichloromethane | 3.1 | ~290 | ~335 |
| Acetonitrile | 5.8 | ~292 | ~330 |
| Ethanol | 4.3 | ~295 | ~325 |
| DMSO | 7.2 | ~298 | ~328 |
This table illustrates the expected trends and provides a framework for interpreting experimental data.
Caption: Energy level diagram illustrating positive solvatochromism for a π → π* transition.
Conclusion: From Spectra to Insight
The UV-Vis absorption spectroscopic analysis of N-benzyl pyrrole carbaldehydes is a powerful tool for elucidating their electronic properties. By carefully following a robust experimental protocol and interpreting the resulting spectra within a sound theoretical framework, researchers can gain valuable insights into the influence of molecular structure and solvent environment on the electronic transitions of these important heterocyclic compounds. This knowledge is critical for the rational design and development of new molecules with desired photophysical and biological activities. While a comprehensive experimental dataset for these specific compounds remains to be fully compiled in the literature, the comparative analysis presented here, based on fundamental principles and data from analogous systems, provides a solid foundation for future investigations in this exciting area of chemical research.
References
-
NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
Purdue University, Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory, [Link].
-
Michigan State University, Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50), [Link].
-
Rochester Institute of Technology, Shimadzu UV-Vis 1800 Operating Procedure, [Link].
-
JoVE, UV–Vis Spectroscopy: Beer–Lambert Law, [Link].
-
Virtual Labs, Determination of the Molar Absorptivity of a Light Absorbing Molecule, [Link].
A Guide to the Elemental Analysis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde: A Comparison of Theoretical Calculation and Experimental Data
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug development, the unambiguous characterization of newly synthesized compounds is a cornerstone of scientific rigor. Heterocyclic compounds, particularly those containing a pyrrole scaffold, are of significant interest due to their prevalence in biologically active molecules. 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde is one such molecule, representing a class of intermediates crucial for the synthesis of more complex pharmaceutical agents.
This guide provides a comprehensive comparison between the theoretical and experimental elemental analysis of this compound. Elemental analysis serves as a fundamental, quantitative method to confirm the empirical formula of a synthesized compound, thereby validating its atomic composition and purity.[1] We will delve into the theoretical calculations derived from the compound's molecular formula and contrast them with data obtained from a standard experimental protocol, combustion analysis. This comparison is critical for establishing the identity and integrity of a sample before it proceeds to further biological screening or development.
Part 1: Theoretical Elemental Composition Calculation
The first step in elemental analysis is to calculate the expected mass percentages of each element based on the compound's molecular formula. This provides the theoretical benchmark against which experimental results are measured.
1.1. Molecular Formula and Molecular Weight
The structure of this compound is composed of a pyrrole-2-carbaldehyde core attached to a 3,4-dichlorobenzyl group at the nitrogen atom.
-
Pyrrole-2-carbaldehyde fragment: C₅H₅NO
-
3,4-Dichlorobenzyl substituent: C₇H₅Cl₂
By removing a hydrogen from the pyrrole nitrogen to form the bond, the combined molecular formula is determined to be C₁₂H₉Cl₂NO .
The molecular weight (MW) is calculated using the atomic weights of each element:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
MW = (12 × 12.011) + (9 × 1.008) + (2 × 35.453) + (1 × 14.007) + (1 × 15.999) = 254.118 u
1.2. Theoretical Elemental Percentages
The theoretical mass percentage of each element is calculated as follows:
% Element = [(Number of atoms of element × Atomic weight of element) / Total Molecular Weight] × 100
Standard organic elemental analysis primarily focuses on Carbon, Hydrogen, and Nitrogen (CHN analysis).[1]
| Element | Calculation | Theoretical Mass % |
| Carbon (C) | (12 × 12.011 / 254.118) × 100 | 56.71% |
| Hydrogen (H) | (9 × 1.008 / 254.118) × 100 | 3.57% |
| Nitrogen (N) | (1 × 14.007 / 254.118) × 100 | 5.51% |
These calculated values represent the ideal composition of a perfectly pure sample of this compound.
Part 2: Experimental Determination via Combustion Analysis
The most reliable and widely used method for determining the C, H, and N content of an organic compound is combustion analysis, a technique based on the classical Pregl-Dumas method.[1][2] This process involves the complete combustion of the sample in a controlled, oxygen-rich environment and the subsequent quantification of the resulting gaseous products.
Workflow for CHN Combustion Analysis
Caption: Workflow of CHN analysis from sample prep to final report.
Detailed Experimental Protocol
This protocol describes a self-validating system for ensuring accurate results.
-
Instrumentation and Calibration:
-
A modern automated CHN elemental analyzer is used.
-
Causality: Automation minimizes human error and ensures high reproducibility.[3]
-
The instrument must first be calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for converting the detector's signal into accurate elemental mass percentages.
-
-
Sample Preparation (Trustworthiness Pillar):
-
Ensure the sample of this compound is of the highest possible purity, free from residual solvents, moisture, and chromatographic silica.
-
Causality: Impurities will alter the elemental ratios. For instance, residual water will artificially inflate the hydrogen percentage.[4][5] The sample should be dried under a high vacuum to a constant weight.[5]
-
The dried, crystalline solid should be finely ground to ensure homogeneity.[5]
-
-
Analysis Procedure:
-
Using a microbalance, accurately weigh approximately 1-3 mg of the prepared sample into a tin or silver capsule. Record the weight precisely.
-
Causality: The final percentages are calculated relative to this initial mass, making accurate weighing paramount for reliable results.[5]
-
The sealed capsule is placed in the instrument's autosampler.
-
The sample is dropped into a combustion furnace heated to approximately 1000°C in a pure oxygen environment. This causes "flash combustion," converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various oxides (NOx).[2][4]
-
The resulting gases are swept by an inert carrier gas (typically helium) through a reduction tube containing heated, high-purity copper, which converts the nitrogen oxides (NOx) to elemental nitrogen gas (N₂).[2]
-
The gas mixture (CO₂, H₂O, N₂) then passes through a gas chromatography column, which separates the individual gases.
-
Finally, the separated gases flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes, generating a signal proportional to the concentration of the element.[4]
-
The instrument's software integrates these signals, compares them against the calibration standard, and calculates the final weight percentages of C, H, and N in the original sample.
-
Part 3: Comparison and Interpretation of Results
The ultimate goal is to determine if the experimental data validates the proposed chemical structure. For a compound to be considered analytically pure, the experimental values for C, H, and N should typically be within ±0.4% of the theoretical values.
Data Summary and Purity Assessment
Below is a table comparing the theoretical values with a set of representative experimental results for a high-purity sample.
| Element | Theoretical Mass % | Experimental Mass % (Representative) | Deviation (%) | Status (within ±0.4%) |
| Carbon (C) | 56.71% | 56.95% | +0.24% | Pass |
| Hydrogen (H) | 3.57% | 3.51% | -0.06% | Pass |
| Nitrogen (N) | 5.51% | 5.48% | -0.03% | Pass |
Interpretation: The experimental results in the table fall well within the acceptable ±0.4% deviation, providing strong evidence that the synthesized compound has the correct elemental composition of C₁₂H₉Cl₂NO and is of high purity.
Troubleshooting Deviations: An Expert Perspective
When experimental values fall outside the ±0.4% margin, it signals a problem with the sample's purity or the analytical procedure. Common causes include:
-
High Hydrogen Value: Often indicates the presence of water or residual hydrogen-rich solvents (e.g., grease, alkanes). Thorough drying of the sample is critical.[4][5]
-
Low Carbon Value: May suggest the presence of inorganic impurities (e.g., salts, silica gel from chromatography) that do not combust to produce CO₂.
-
Inconsistent Results Across Runs: Points to a non-homogeneous sample. The material must be ground and mixed thoroughly before analysis.[5]
-
All Values Systematically Off: Could indicate an issue with instrument calibration or an incorrect tare weight from the microbalance.
Conclusion
The elemental analysis of this compound demonstrates the essential synergy between theoretical calculation and meticulous experimental execution. The process, grounded in the principles of combustion analysis, provides a robust and reliable method for verifying the empirical formula of a novel compound. A close correlation (within ±0.4%) between the calculated and measured percentages for carbon, hydrogen, and nitrogen provides the foundational evidence of a compound's identity and purity, a non-negotiable requirement for advancing a candidate molecule in any research or drug development pipeline.
References
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . (Provider not specified). [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation . Mettler Toledo. [Link]
-
CHNS Elemental Analysers . The Royal Society of Chemistry. (2008, April 29). [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization . ResearchGate. [Link]
Sources
Safety Operating Guide
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde proper disposal procedures
Part 1: Executive Summary & Classification
Immediate Action Required: This compound must be classified and disposed of as HALOGENATED ORGANIC WASTE .
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde is a specialized research intermediate. While a specific EPA waste code (P or U list) may not be assigned to this exact CAS, its chemical structure dictates its disposal pathway.[1] The presence of the 3,4-dichlorobenzyl moiety mandates that it be segregated from non-halogenated solvents to prevent the formation of corrosive hydrochloric acid during standard incineration and to comply with environmental release regulations.
Disposal Matrix:
| Parameter | Classification |
|---|---|
| Primary Waste Stream | Halogenated Organic (Solid or Liquid solution) |
| RCRA Characteristics | Likely Toxic (D000-series implications), potentially Ignitable if in solvent. |
| Incineration Requirement | High-temperature incineration with scrubber systems (for HCl capture). |
| Compatibility | INCOMPATIBLE with strong oxidizers and strong acids. |
Part 2: Chemical Profile & Hazard Analysis
To ensure safe handling, we must deconstruct the molecule into its functional risk components. This analysis validates the disposal protocol.
The Dichloro-benzyl Moiety (The "Halogen" Factor)
-
Risk: Upon thermal decomposition or uncontrolled combustion, the chlorine atoms will release hydrogen chloride (HCl) gas and potentially trace dioxins if not incinerated at sufficiently high temperatures (>1100°C).
-
Operational Rule: Never mix this waste with "Non-Halogenated" solvents (e.g., Acetone, Methanol waste).[1] Mixing contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.
The Pyrrole-2-Carbaldehyde Core (The "Reactive" Factor)
-
Risk: Aldehydes are reactive electrophiles. They can undergo exothermic oxidation when exposed to strong oxidizers (e.g., peroxides, permanganates).[1] The pyrrole ring is electron-rich and can polymerize exothermically in the presence of strong acids.
-
Operational Rule: Do not consolidate this waste into containers holding acidic waste streams or oxidizing agents.[2] Keep pH neutral.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Treatment & Segregation[1]
-
Solid Waste: If the material is a solid (pure compound or scavenged precipitate), do not dissolve it unnecessarily. Solids are easier to contain.
-
Liquid Waste: If the material is in solution (e.g., reaction mother liquor), verify the solvent.[1] If the solvent is halogenated (DCM, Chloroform), it is already compatible.[1] If the solvent is non-halogenated (Ethyl Acetate, DMF), the presence of the solute now renders the entire solution Halogenated Waste .[1]
Phase 2: Packaging (Lab Pack)
-
Primary Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) or Amber Glass with a Teflon-lined screw cap is recommended.
-
Why? Amber glass protects the light-sensitive pyrrole/aldehyde moiety from photodegradation during storage.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Secondary Containment: Place the primary container inside a secondary tray or bucket during transport to the accumulation area.
Phase 3: Labeling
The label must be durable and legible. Do not use generic shorthand.
-
Required Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: List "this compound" explicitly. If in solution, list the solvent (e.g., "Dichloromethane 95%, Solute 5%").[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Part 4: Visualized Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of halogenated pyrrole intermediates.[3][4][5][6]
Part 5: Emergency Procedures (Spill & Exposure)[1]
Scenario: Accidental spill of this compound (Solid or Solution).
-
Evacuate & Ventilate: If the spill is significant (>100mL solution or >10g solid) or if dust is generated, evacuate the immediate area. Halogenated benzyl compounds can be potent lachrymators (tear-inducing) and respiratory irritants.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.[1]
-
Containment:
-
Decontamination: Clean the surface with a mild soap and water solution. Do not use bleach (hypochlorite), as it may react with the aldehyde or pyrrole functionalities.[1]
Part 6: References & Regulatory Grounding[1][4]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Authoritative source for segregation of halogenated wastes).[2][3][7]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "Characteristic Waste" and halogenated solvent listings F001-F002).
-
Sigma-Aldrich (MilliporeSigma). (n.d.). Safety Data Sheet for Pyrrole-2-carboxaldehyde (Parent Compound). (Used for SAR-based hazard extrapolation regarding aldehyde reactivity). [1]
-
PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxaldehyde.[4][5][6][8][9][10] National Library of Medicine.
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- 10. chemwhat.com [chemwhat.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Anticipated Hazards: A Proactive Assessment
The chemical structure of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde suggests several potential hazards that dictate our PPE strategy. A safety data sheet for the related compound, 1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol, indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation[1]. Similarly, the parent compound, pyrrole-2-carboxaldehyde, is known to cause skin and serious eye irritation[2][3][4]. The presence of a dichlorinated benzyl group may enhance these effects and introduces the potential for other toxicities associated with chlorinated organic compounds.
Therefore, we must assume that this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may have other unknown toxicological properties.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Key Considerations |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Aromatic aldehydes can be highly irritating to the eyes[5]. Goggles provide a seal against splashes and vapors. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes or during reactions that have the potential to become exothermic[6][7]. |
| Hands | Nitrile or Neoprene Gloves (Double-Gloved) | Given the chlorinated nature of the compound, gloves resistant to chlorinated solvents are recommended[5][6]. Double-gloving provides an additional layer of protection against potential tears and rapid permeation. Always inspect gloves for any signs of degradation before and during use. Change gloves immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical splashes is mandatory. It should be fully buttoned with sleeves rolled down to provide maximum coverage[8]. |
| Respiratory | Use in a Certified Chemical Fume Hood | All manipulations of this compound, especially as a solid or in volatile solvents, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors[1]. If engineering controls are insufficient, a respirator may be required, which necessitates a formal respiratory protection program[7]. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. Leather or other non-porous materials are recommended[8]. |
Operational Procedures: A Step-by-Step Guide
Adherence to a strict protocol for donning and doffing PPE is as critical as the selection of the equipment itself. The following workflow is designed to minimize the risk of contamination.
Donning PPE Workflow
Figure 1: Recommended sequence for donning Personal Protective Equipment.
Doffing PPE Workflow
The removal of PPE is a critical step to prevent cross-contamination. Always assume the exterior of your PPE is contaminated.
Figure 2: Recommended sequence for doffing Personal Protective Equipment to minimize contamination.
Disposal Plan: Chemical and Contaminated Materials
Proper disposal is a cornerstone of laboratory safety and environmental responsibility. As a chlorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Chemical Waste: All unused or waste quantities of the compound, as well as solutions containing it, must be collected in a designated, labeled, and sealed hazardous waste container. Chlorinated and non-chlorinated waste streams should be segregated[9]. Under no circumstances should this chemical be disposed of down the drain[10][11].
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound should be considered hazardous waste. Place these items in a designated, sealed waste bag or container within the fume hood before final disposal in the laboratory's solid hazardous waste stream.
-
Spill Cleanup: In the event of a spill, use an absorbent material compatible with chlorinated organic compounds to contain the spill. All cleanup materials must be disposed of as hazardous waste.
Emergency Procedures
In the case of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][4]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration[2]. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
By adhering to these comprehensive PPE and handling guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (n.d.). Retrieved February 12, 2026, from [Link]
-
Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions. (n.d.). Retrieved February 12, 2026, from [Link]
-
Laboratory chemical waste - Water Corporation. (n.d.). Retrieved February 12, 2026, from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved February 12, 2026, from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved February 12, 2026, from [Link]
-
Organic liquids acceptable as Waste Solvents - NUS Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, September 7). Retrieved February 12, 2026, from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved February 12, 2026, from [Link]
-
Protective Gear - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 12, 2026, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved February 12, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
